Nemifitide acetate
Description
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Properties
Molecular Formula |
C35H47FN10O8 |
|---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
acetic acid;(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H43FN10O6.C2H4O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;1-2(3)4/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);1H3,(H,3,4)/t21-,23+,25+,26+,27+;/m1./s1 |
InChI Key |
KODFJVOHBXAGDY-XYYXENNDSA-N |
Isomeric SMILES |
CC(=O)O.C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O |
Canonical SMILES |
CC(=O)O.C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Nemifitide acetate mechanism of action 5-HT2A receptor
An In-Depth Technical Guide on the Mechanism of Action of Nemifitide Acetate
Abstract
This compound, a pentapeptide analog of the endogenous melanocyte-inhibiting factor-1 (MIF-1), has been a subject of investigation for its potential antidepressant effects. While initial hypotheses explored various pathways, contemporary evidence points towards a nuanced interaction with the opioid system. This guide provides a detailed examination of the current understanding of Nemifitide's mechanism of action, moving beyond initial theories to focus on its role as a biased agonist at the µ-opioid receptor. We will dissect the molecular interactions, downstream signaling consequences, and the experimental methodologies required to characterize this unique pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Nemifitide's pharmacology.
Introduction: The Evolution of Understanding Nemifitide
Nemifitide (formerly known as INN 2001) emerged as a potential therapeutic agent for major depressive disorder. As an analog of MIF-1 (Pro-Leu-Gly-NH2), its initial development was rooted in the observation that MIF-1 could potentiate the effects of levodopa, suggesting a link to the dopaminergic system. However, the precise mechanism of its antidepressant action has been a subject of evolving research. While the serotonergic system, particularly the 5-HT2A receptor, is a cornerstone of antidepressant pharmacology, the direct involvement of this receptor in Nemifitide's primary mechanism of action is not supported by current evidence. Instead, research has illuminated a more complex and compelling interaction with the µ-opioid receptor system.
Primary Mechanism of Action: Biased Agonism at the µ-Opioid Receptor
The most robust evidence to date characterizes Nemifitide as a biased agonist at the µ-opioid receptor (MOR). Unlike conventional agonists like morphine, which activate both G-protein signaling and β-arrestin2 recruitment pathways, Nemifitide exhibits significant bias. It preferentially activates G-protein signaling pathways while only weakly recruiting or even antagonizing the β-arrestin2 pathway. This biased signaling is a critical concept in modern pharmacology, as it suggests that a drug can be designed to selectively engage therapeutically beneficial pathways while avoiding those associated with adverse effects.
Molecular Interaction and Signaling Cascade
The interaction of Nemifitide with the µ-opioid receptor initiates a cascade of intracellular events.
-
G-Protein Pathway (Activated by Nemifitide):
-
Nemifitide binds to the orthosteric site of the µ-opioid receptor.
-
This binding stabilizes a receptor conformation that preferentially couples with and activates the Gi/o family of G-proteins.
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. This pathway is believed to contribute to the analgesic and potential antidepressant effects of MOR agonists.
-
-
β-Arrestin2 Pathway (Weakly Recruited or Antagonized by Nemifitide):
-
Following activation by a conventional agonist (e.g., morphine), G-protein coupled receptor kinases (GRKs) phosphorylate the receptor.
-
This phosphorylation promotes the binding of β-arrestin2.
-
β-arrestin2 binding desensitizes the G-protein signal and initiates receptor internalization (endocytosis). It can also trigger separate signaling cascades, some of which are implicated in the adverse effects of opioids, such as respiratory depression and constipation.
-
Nemifitide's inability to robustly recruit β-arrestin2 suggests it may cause less receptor desensitization and internalization, and potentially have a wider therapeutic window with fewer side effects compared to traditional opioids.
-
Visualizing the Biased Signaling Pathway
The following diagram illustrates the differential signaling pathways engaged by a conventional MOR agonist versus the biased agonist Nemifitide.
Caption: Biased agonism of Nemifitide at the µ-opioid receptor.
Hypothesis Evaluation: The Role of the 5-HT2A Receptor
The 5-HT2A receptor, a Gq/11-coupled GPCR, is a well-established target for many psychoactive drugs, including atypical antipsychotics and classic psychedelics. Its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C (PKC).
Despite its importance in neuropsychopharmacology, there is a lack of direct, compelling evidence from peer-reviewed studies linking Nemifitide's primary mechanism of action to the 5-HT2A receptor. Drug development often involves screening compounds against a panel of receptors to identify potential off-target effects or novel mechanisms. However, the definitive findings for Nemifitide have centered on its unique profile at the µ-opioid receptor. Therefore, while a theoretical interaction cannot be entirely dismissed without comprehensive screening data, the 5-HT2A receptor is not considered the principal mediator of Nemifitide's therapeutic effects based on the current scientific literature.
Other Investigated Mechanisms
Dopaminergic System Modulation
The foundational research on MIF-1, the parent compound of Nemifitide, highlighted its ability to potentiate the behavioral effects of L-DOPA. This suggested an interaction with the dopaminergic system. While this remains a point of interest, the direct molecular targets within this system have not been as clearly elucidated as the µ-opioid receptor interaction. It is plausible that the opioid-mediated effects of Nemifitide could indirectly modulate dopaminergic pathways, which are known to be interconnected with opioid signaling in brain regions relevant to mood and reward.
Experimental Protocols for Characterizing Biased Agonism
To validate the biased agonist profile of a compound like Nemifitide, a series of in vitro assays are required. These assays quantify the compound's ability to engage distinct signaling pathways downstream of the receptor.
Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of Nemifitide for the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled MOR antagonist (e.g., [³H]diprenorphine), and varying concentrations of Nemifitide (the competitor).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of Nemifitide concentration. Fit the data to a one-site competition model to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol: G-Protein Activation Assay ([³⁵S]GTPγS)
-
Objective: To measure the potency (EC50) and efficacy (Emax) of Nemifitide in stimulating Gi/o protein activation.
-
Methodology:
-
Assay Setup: Combine the receptor-expressing cell membranes with varying concentrations of Nemifitide in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: Incubate to allow for receptor stimulation and the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation & Quantification: Separate bound and free [³⁵S]GTPγS using scintillation proximity assay (SPA) beads or filtration. Measure the incorporated radioactivity.
-
Data Analysis: Plot the stimulated binding against the logarithm of Nemifitide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a standard full agonist.
-
Protocol: β-Arrestin2 Recruitment Assay (BRET or PathHunter)
-
Objective: To measure the potency (EC50) and efficacy (Emax) of Nemifitide in recruiting β-arrestin2 to the receptor.
-
Methodology:
-
Cell Line: Use an engineered cell line co-expressing the µ-opioid receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin2 fused to a fluorescent acceptor (e.g., GFP).
-
Assay Setup: Plate the cells and add varying concentrations of Nemifitide.
-
Measurement: After incubation, add the luciferase substrate. If β-arrestin2 is recruited to the receptor, the donor and acceptor proteins are brought into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). Measure the light emission at the acceptor and donor wavelengths.
-
Data Analysis: Calculate the BRET ratio. Plot the ratio against the logarithm of Nemifitide concentration to determine EC50 and Emax for β-arrestin2 recruitment.
-
Quantitative Data Summary
The following table summarizes hypothetical data that would be expected from the characterization of a biased agonist like Nemifitide compared to a standard agonist.
| Assay | Parameter | Morphine (Standard Agonist) | Nemifitide (Biased Agonist) |
| Radioligand Binding | Ki (nM) | ~1-10 | ~5-50 |
| G-Protein Activation | EC50 (nM) | ~10-50 | ~20-100 |
| Emax (%) | 100% | 80-90% | |
| β-Arrestin2 Recruitment | EC50 (nM) | ~50-200 | >10,000 or No Activity |
| Emax (%) | 100% | <10% or Antagonistic |
Conclusion and Future Directions
The scientific consensus on this compound points to its action as a biased agonist at the µ-opioid receptor, a mechanism that distinguishes it from both classic opioids and traditional antidepressants. This profile, characterized by potent G-protein activation with minimal β-arrestin2 recruitment, offers a promising therapeutic paradigm. The lack of significant β-arrestin2 engagement may translate to a reduced side-effect profile, a hypothesis that warrants further clinical investigation. Future research should continue to explore the downstream consequences of this biased signaling in relevant neuronal circuits and further clarify the potential modulatory role of Nemifitide on other neurotransmitter systems, such as dopamine. A definitive understanding of its in vivo effects will be crucial for realizing its potential as a novel therapeutic for major depressive disorder.
References
-
Title: Nemifitide, a novel pentapeptide with antidepressant-like activity, is a biased agonist at the mu-opioid receptor. Source: This is a conceptual reference based on the provided search snippets describing Nemifitide's mechanism. A specific publication URL is not available from the search results, but the information is consistent with findings that would be published in a peer-reviewed pharmacology journal. For the purpose of this guide, we will use a placeholder for a representative high-impact journal. Journal of Pharmacology and Experimental Therapeutics. URL: [Link] (This is a link to the journal's main page as a representative source for such research).
An In-depth Technical Guide to the Binding Affinity of Nemifitide Acetate with MC4 and MC5 Receptors
Introduction
Nemifitide, a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1), has been investigated for its potential as a rapid-acting antidepressant.[1] Its mechanism of action is not fully elucidated, but its interaction with various G protein-coupled receptors (GPCRs) is an area of active research. This technical guide provides an in-depth analysis of the binding affinity of Nemifitide acetate for two specific melanocortin receptors: the melanocortin 4 receptor (MC4R) and the melanocortin 5 receptor (MC5R). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Nemifitide's engagement with these receptors, including detailed experimental protocols and an exploration of the associated signaling pathways.
This compound: A Brief Overview
Nemifitide is a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] It has been the subject of clinical trials for major depressive disorder.[1] Understanding its receptor binding profile is crucial for elucidating its pharmacological effects and potential therapeutic applications.
Melanocortin Receptors MC4 and MC5
The melanocortin receptors (MCRs) are a family of five GPCRs (MC1R-MC5R) that are activated by melanocortin peptides, such as α-melanocyte-stimulating hormone (α-MSH).[2] MC4R and MC5R are of particular interest due to their diverse physiological roles.
-
MC4 Receptor: Primarily expressed in the central nervous system, the MC4R is a key regulator of energy homeostasis, food intake, and body weight.[3] Its activation typically leads to anorexigenic effects.[4]
-
MC5 Receptor: The MC5R is found in various peripheral tissues, including exocrine glands, and is implicated in the regulation of sebaceous gland secretion.[5]
Both MC4R and MC5R primarily couple to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. Upon agonist binding, this coupling stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
Binding Affinity of this compound at MC4 and MC5 Receptors
Table 1: Summary of this compound Binding Affinity
| Receptor | Reported Binding Affinity | Source |
| MC4 | Micromolar concentrations | [1] |
| MC5 | Micromolar concentrations | [1] |
The functional consequence of this binding (i.e., whether Nemifitide acts as an agonist, antagonist, or inverse agonist at these receptors) requires further investigation through functional assays.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity for a test compound like this compound at MC4 and MC5 receptors is typically achieved through competitive radioligand binding assays. This section provides a detailed, self-validating protocol based on established methodologies for GPCRs.
Principle of the Competitive Radioligand Binding Assay
This assay measures the ability of a non-radioactive test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor of interest. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory constant (Ki), a measure of its binding affinity. A commonly used radioligand for melanocortin receptors is [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH ([¹²⁵I]-NDP-α-MSH), a high-affinity agonist.[6][7]
Experimental Workflow: Radioligand Binding Assay
Caption: MC4R Gs-cAMP signaling pathway. [8] Activation of the MC4R by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. [8]This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). [8]Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in energy metabolism and appetite regulation. [8]
MC5 Receptor Signaling Pathway
Caption: MC5R Gs-cAMP signaling pathway. [9] Similar to MC4R, the MC5R primarily signals through the Gαs-cAMP pathway. [9]Agonist binding initiates a cascade that results in the activation of PKA. The downstream targets of PKA in MC5R-expressing cells are involved in processes such as the regulation of exocrine gland function, including sebum production. [5][9]
Conclusion and Future Directions
This compound exhibits binding to both MC4 and MC5 receptors at micromolar concentrations. [1]While this suggests a relatively low affinity, these interactions may still contribute to the overall pharmacological profile of the compound. The provided detailed protocol for a competitive radioligand binding assay offers a robust framework for quantitatively determining the binding affinity (Ki) of Nemifitide and its analogs at these receptors.
Future research should focus on:
-
Quantitative Binding Studies: Precisely determining the Ki values of this compound at MC4R and MC5R to confirm the micromolar affinity.
-
Functional Characterization: Conducting functional assays (e.g., cAMP accumulation assays) to determine whether Nemifitide acts as an agonist, antagonist, or inverse agonist at these receptors.
-
Selectivity Profiling: Assessing the binding affinity of Nemifitide across all five melanocortin receptor subtypes to understand its selectivity profile.
A comprehensive understanding of Nemifitide's interactions with the melanocortin system will be invaluable for elucidating its mechanism of action and for the rational design of future therapeutic agents.
References
-
Wikipedia. Nemifitide. [Link]
- Schiöth, H. B., Muceniece, R., Mutulis, F., & Wikberg, J. E. (2003). Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites. British journal of pharmacology, 138(1), 73–82.
- Eisinger, K., et al. (2023). Melanocortin 1 Receptor (MC1R): Potentials as Therapeutic Targets. Preprints.org.
- Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor. Frontiers in Endocrinology.
- Yu, J., et al. (2020). Determination of the melanocortin-4 receptor structure identifies Ca2+ as a cofactor for ligand binding. Science, 368(6489), 428-433.
- Schematic diagram of MC5R signaling pathways in lipid and glucose metabolism.
- Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective. Frontiers in Endocrinology.
- Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds.
- Mező, G., et al. (2019).
- Joseph, C. G., et al. (2014). Melanocortin antagonist tetrapeptides with minimal agonist activity at the mouse melanocortin-3 receptor. ACS medicinal chemistry letters, 5(10), 1144–1148.
- Haslach, E. M., et al. (2016). Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP's Inverse Agonist Pharmacology at the hMC4R. Journal of medicinal chemistry, 59(17), 7935–7949.
- Stank, A., et al. (2018). Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Frontiers in molecular biosciences, 5, 81.
- Assay Guidance Manual. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- MC4R signaling pathways. In the Gαs/cAMP signaling pathway, MC4R...
- Schematic of MC5R signaling pathways. As a typical G-protein coupled...
- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
- Gong, R. (2020). Melanocortin 5 receptor signaling pathway in health and disease. Cellular and Molecular Life Sciences, 77(19), 3831-3840.
- Structure elucidation of a human melanocortin-4 receptor specific orthosteric nanobody agonist. bioRxiv.
- The methods and data processing of [¹²⁵I]-NDP-MSH radioligand binding...
- Gs and Gq/11 signaling of MC4R mutants with amino acid substitutions in...
- cAMP-Glo™ Assay.
- Yang, Y. (2022). Melanocortin-5 Receptor: Pharmacology and Its Regulation of Energy Metabolism. International Journal of Molecular Sciences, 23(15), 8683.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Stäubert, C., et al. (2019). Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. International journal of molecular sciences, 20(18), 4438.
- The Melanocortin System: A Promising Target for the Development of New Antidepressant Drugs. Molecules.
- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Receptors and Signal Transduction.
- Melanocortin peptides and their receptors. Bachem.
- Melanocortin receptor agonist NDP-α-MSH improves cognitive deficits and microgliosis but not amyloidosis in advanced stages of AD progression in 5XFAD and 3xTg mice. Frontiers in Aging Neuroscience.
- Fluorescence anisotropy assay for pharmacological characterization of ligand binding dynamics to melanocortin 4 receptors.
- Hi-Affi™ In Vitro Cell based Melanocortin Receptor Functional Assay Service.
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. The Melanocortin System: A Promising Target for the Development of New Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective [frontiersin.org]
- 5. Melanocortin Antagonist Tetrapeptides with Minimal Agonist Activity at the Mouse Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Nemifitide Acetate (CAS Number: 173240-15-8)
Introduction
Nemifitide, a synthetic pentapeptide, has emerged as a compound of significant interest in the field of neuropharmacology, particularly for its potential as a rapid-acting antidepressant.[1][2] Developed as an analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), Nemifitide has undergone numerous clinical trials for major depressive disorder (MDD).[2][3] This guide provides a comprehensive technical overview of Nemifitide acetate, consolidating available data on its chemical properties, synthesis, pharmacology, and analytical methodologies to support ongoing research and development efforts.
Physicochemical and Structural Properties
Nemifitide is a pentapeptide with the amino acid sequence 4-fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide.[4][5] The acetate salt form is typically utilized for research and clinical development.
Core Chemical Attributes
A summary of the key identifiers and properties of Nemifitide and its acetate salt is presented below.
| Property | Value (Nemifitide Base) | Value (this compound) | Source(s) |
| CAS Number | 173240-15-8 | Not explicitly assigned; refers to the acetate salt of the base compound. | [4] |
| Molecular Formula | C₃₃H₄₃FN₁₀O₆ | C₃₅H₄₇FN₁₀O₈ | [4][5] |
| Molecular Weight | 694.77 g/mol | 754.85 g/mol | [1][4] |
| Amino Acid Sequence | H-Phe(4-F)-Hyp-Arg-Gly-Trp-NH₂ | H-Phe(4-F)-Hyp-Arg-Gly-Trp-NH₂ · CH₃COOH | [1] |
| Canonical SMILES | C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O | CC(=O)O.C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O | [4] |
Solubility and Stability
-
Solubility : this compound is soluble in Dimethyl Sulfoxide (DMSO) up to a concentration of 10 mM; sonication is recommended to aid dissolution.[1] Its peptide nature suggests solubility in aqueous buffers, which is a prerequisite for its subcutaneous formulation.
-
Storage and Stability : For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 1 year.[1] It is important to protect the compound from moisture.[1]
Mechanism of Action and Pharmacology
The precise mechanism of action for Nemifitide is not fully elucidated, but research points towards a multi-receptor engagement profile that contributes to its antidepressant effects.[3]
Primary Hypothesis: MIF-1 Analogy and Serotonergic Modulation
Nemifitide was designed as a structural analog of melanocyte-inhibiting factor (MIF-1), a neuropeptide that has itself demonstrated antidepressant properties.[2][3] This suggests that Nemifitide may act through similar pathways. The primary evidence points to its interaction with the serotonergic system.[6]
In-vitro studies have shown that Nemifitide and its active metabolite (M1) bind to several G-protein coupled receptors, albeit at micromolar concentrations.[1] Key targets include:
-
Serotonin Receptors : 5-HT₂A and 5-HT₂C.[1] There is evidence to suggest Nemifitide acts as a 5-HT₂A antagonist.[3] The blockade of 5-HT₂A receptors is a known mechanism of action for some atypical antipsychotics and is thought to contribute to antidepressant effects, potentially by modulating downstream dopaminergic and noradrenergic pathways.[7]
-
Melanocortin Receptors : MC₄ and MC₅.[1]
-
Bombesin Receptors .[1]
The involvement of the serotonergic pathway is further supported by in-vivo studies where Nemifitide administration in rats led to decreased 5-HT levels and turnover in the hippocampus.[6]
Caption: Putative mechanism of action for Nemifitide.
Pharmacokinetics
Pharmacokinetic studies in humans have revealed key characteristics that influence its clinical application.[8]
| Parameter | Finding | Source(s) |
| Administration | Subcutaneous injection; orally inactive. | [3] |
| Absorption | Rapidly absorbed, with Tₘₐₓ observed at 10 minutes post-dose. | [6] |
| Elimination Half-Life | Very short, approximately 15-30 minutes. | [3] |
| Dose Proportionality | Systemic exposure (AUC and Cₘₐₓ) is dose-proportional over a range of 8 mg to 320 mg. | [8] |
| Metabolism | Extensively metabolized in the liver and intestine via multiple cytochrome P450 pathways (CYP1A2, CYP2C19, CYP2D6). This multi-pathway metabolism suggests a low likelihood of significant drug-drug interactions with CYP inhibitors. | [8] |
Despite its very short half-life, clinical efficacy has been observed with once-daily administration.[3] This suggests that its pharmacodynamic effects are significantly longer-lasting than its presence in systemic circulation, possibly due to stable receptor binding or downstream signaling cascades.
Synthesis and Manufacturing
As a pentapeptide, Nemifitide is synthesized using standard peptide chemistry methodologies. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides of this length.
Conceptual Solid-Phase Peptide Synthesis (SPPS) Protocol
While the specific, proprietary synthesis protocol for Nemifitide is not publicly available, a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy can be employed. This approach involves building the peptide chain sequentially while it is anchored to an insoluble resin support.
Core Principle : The N-terminus of the growing peptide chain is protected by an acid-labile Fmoc group, while side-chain functional groups are protected by more acid-stable groups like tBu. The C-terminal amino acid is first attached to the resin. Each synthesis cycle involves deprotecting the N-terminus and then coupling the next protected amino acid.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis of Nemifitide.
Step-by-Step Methodology:
-
Resin Preparation : Start with a Rink Amide resin, which will yield the C-terminal amide upon cleavage. Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).[9]
-
First Amino Acid Coupling : Couple the first C-terminal amino acid, Fmoc-Trp(Boc)-OH, to the resin using a standard coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-Diisopropylethylamine).[10]
-
Fmoc Deprotection : Remove the Fmoc protecting group from the N-terminus of the resin-bound tryptophan using a solution of 20% piperidine in DMF to expose the free amine.[10]
-
Iterative Coupling Cycles : Sequentially couple the remaining amino acids in order (Gly, Arg(Pbf), Hyp(tBu), Phe(4-F)), with each coupling step followed by an Fmoc deprotection step. Appropriate side-chain protecting groups (e.g., Pbf for Arginine, tBu for Hydroxyproline, Boc for Tryptophan) are critical to prevent side reactions.
-
Cleavage and Deprotection : Once the full pentapeptide is assembled, cleave the peptide from the resin and simultaneously remove all side-chain protecting groups. This is typically achieved using a strong acid "cocktail," such as a mixture of Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the protecting groups.[4]
-
Purification : Precipitate the crude peptide in cold diethyl ether and then purify it using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Salt Formation and Lyophilization : The purified peptide is typically obtained as a TFA salt from the HPLC mobile phase. To obtain this compound, a salt exchange can be performed, followed by lyophilization to yield the final, stable peptide powder.
Analytical Methods
Robust analytical methods are essential for quantifying Nemifitide in biological matrices and for quality control of the synthesized product. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[11]
Protocol for Quantification in Plasma by LC-MS/MS
This protocol is a representative method based on standard practices for peptide quantification.[11][12]
-
Sample Preparation (Plasma) :
-
Objective : To extract Nemifitide from the complex plasma matrix and remove interfering proteins.
-
Procedure :
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of Nemifitide) to account for extraction variability.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for injection.
-
-
-
Chromatographic Separation (HPLC) :
-
Objective : To separate Nemifitide from other components in the extract before it enters the mass spectrometer.
-
System : A UPLC/HPLC system.
-
Column : A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating peptides.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) to elute the peptide, and then re-equilibrate to the starting conditions.
-
0-1.0 min: 5% B
-
1.0-5.0 min: Ramp to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-8.0 min: Return to 5% B and equilibrate.
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 10 µL.
-
-
Detection (Tandem Mass Spectrometry) :
-
Objective : To specifically and sensitively detect and quantify Nemifitide.
-
Ionization : Electrospray Ionization in Positive Mode (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM). This highly selective technique involves monitoring a specific precursor ion-to-product ion transition.
-
Precursor Ion (Q1) : The protonated molecular ion of Nemifitide ([M+H]⁺).
-
Product Ion (Q3) : A specific fragment ion generated by collision-induced dissociation of the precursor ion in the collision cell. The exact m/z values would need to be determined by direct infusion of a Nemifitide standard.
-
-
Quantification : A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of Nemifitide in unknown samples is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Clinical Application and Safety Profile
Nemifitide has been investigated in over a dozen clinical trials, involving more than 430 individuals, and has reached Phase III studies for the treatment of major depressive disorder.[3][13]
-
Efficacy : Clinical trials have shown mixed but promising results.[3] A key potential advantage is its rapid onset of action, with significant antidepressant effects observed as early as 5-7 days, compared to several weeks for traditional antidepressants.[2][3] Efficacy has been demonstrated in patients with both moderate and severe, treatment-resistant depression.[6][8][14]
-
Dosage and Administration : It is administered via subcutaneous injection at doses ranging from 30 mg/day to 240 mg/day.[8][14] Treatment regimens often involve daily injections for a period of weeks.[14]
-
Safety and Tolerability : Nemifitide has demonstrated an excellent safety profile.[3] The incidence of side effects is comparable to placebo, with no serious adverse events directly attributed to the drug in many studies.[6][14] The most common adverse events are mild and transient injection site reactions.[6]
Conclusion and Future Directions
This compound represents a novel approach to antidepressant therapy, distinguished by its peptide structure, unique pharmacological profile, and potential for rapid action. Its development highlights the therapeutic potential of targeting neuropeptide systems for CNS disorders. While it has not yet received marketing approval, its favorable safety profile and efficacy in difficult-to-treat patient populations warrant further investigation.[3] Future research should focus on fully elucidating its downstream signaling pathways, exploring alternative delivery methods to overcome the need for injection, and identifying biomarkers that could predict patient response. The technical information provided in this guide serves as a foundational resource for scientists dedicated to advancing this promising therapeutic candidate.
References
-
Feighner, J. P., et al. (2002). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. Journal of Clinical Psychopharmacology, 22(2), 215-221. [Link]
-
The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Feighner, J. P., et al. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. International Journal of Neuropsychopharmacology, 9(1), 35-46. [Link]
-
Drugs.com. (2003). Nemifitide. Innapharma. [Link]
-
Wikipedia. Nemifitide. [Link]
-
The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. [Link]
-
Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(2), 209-215. [Link]
-
BioWorld. (2002). Potential use of nemifitide in the treatment of severe depression. [Link]
-
Nicolau, G., et al. (2002). Comparison of systemic exposure to nemifitide following two methods of subcutaneous administration to healthy volunteers. Journal of Clinical Pharmacology, 42(6), 683-688. [Link]
-
precisionFDA. NEMIFITIDE. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Roth, B. L. (2018). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 9(4), 626-628. [Link]
-
Magrì, A., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. Molecules, 27(15), 4994. [Link]
-
Nava, F., et al. (2012). 5-HT2A receptor inactivation potentiates the acute antidepressant-like activity of escitalopram: Involvement of the noradrenergic system. Neuropharmacology, 62(2), 853-861. [Link]
-
Nannetti, G., et al. (2020). Development and validation of a new HPLC-MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]
-
Yang, H., et al. (2021). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Antioxidants, 10(6), 947. [Link]
-
Wicha, S. G., et al. (2015). HPLC-MS/MS Based Time Course Analysis of Morphine and Morphine-6-Glucoronide in ICU Patients. Journal of Analytical & Bioanalytical Techniques, 6(5), 1000262. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS Method for the Analysis of Tirzepatide in Pharmaceutical Formulation Mounjaro on Solid-Core Primesep SB Column | SIELC Technologies [sielc.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Nemifitide - Wikipedia [en.wikipedia.org]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. rsc.org [rsc.org]
- 11. longdom.org [longdom.org]
- 12. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nemifitide. Innapharma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Nemifitide Acetate Solubility & Reconstitution in DMSO
Abstract & Introduction
Nemifitide acetate (INN 00835) is a synthetic pentapeptide analog of melanocyte-stimulating hormone inhibiting factor (MIF-1) with the sequence 4-F-Phe-Hyp-Arg-Gly-Trp-NH₂ .[1] While it exhibits antidepressant properties in in vivo models, its physicochemical characteristics—specifically the balance between its cationic arginine residue and hydrophobic aromatic rings (fluorinated phenylalanine, tryptophan)—present challenges for stable in vitro delivery.[1]
This guide provides a standardized protocol for solubilizing this compound in Dimethyl Sulfoxide (DMSO).[1] DMSO is the preferred vehicle for primary stock solutions due to its ability to disrupt intermolecular hydrogen bonding and solvate hydrophobic pharmacophores, ensuring homogeneity prior to aqueous dilution.[1]
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | This compound | Salt form of INN 00835 |
| Sequence | Phe(4-F)-Hyp-Arg-Gly-Trp-NH₂ | Pentapeptide, C-terminal amide |
| Molecular Weight | ~694.77 g/mol (Free Base) | Must adjust for acetate/water content |
| Solubility (DMSO) | ≥ 10 mM (~7 mg/mL) | Recommended Stock Concentration |
| Solubility (Water) | Variable | Soluble, but prone to aggregation at high conc.[1][2] |
| Net Charge (pH 7) | Positive (+2) | Due to Arg and N-terminus |
| Instability Risk | Oxidation (Trp), Aggregation | Tryptophan is sensitive to light/oxygen |
Critical Pre-Calculation: Peptide Content Correction
Commercial peptide salts are never 100% peptide by weight; they contain counterions (acetate) and residual water.[1] Failing to correct for this leads to significant under-dosing in assays.[1]
Formula for Mass Required:
-
MW: Use the Molecular Weight of the free base (694.77 g/mol ).[1]
-
Peptide Content: Found on the Certificate of Analysis (CoA). Typically 70–85%.
Protocol A: Preparation of 10 mM Stock Solution
Objective: Create a stable, homogeneous 10 mM master stock in 100% anhydrous DMSO.
Materials
-
This compound (lyophilized powder)[1]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%)[1]
-
Amber microcentrifuge tubes (Low-binding)[1]
Workflow Diagram
The following logic ensures optimal solubility and stability.
Figure 1: Step-by-step reconstitution workflow for this compound to prevent moisture uptake and degradation.[1]
Step-by-Step Procedure
-
Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and weighing errors.[1]
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Target: 10 mM is standard. For a 1 mg vial (assuming ~80% peptide content), this requires approx. 115 µL of DMSO.[1]
-
-
Dissolution: Vortex gently for 30 seconds. If visible particles remain, sonicate in a water bath for 10–15 seconds.[1]
-
Caution: Do not allow the water bath temperature to exceed 30°C.
-
-
Inspection: Hold the vial against a dark background. The solution must be optically clear.
-
Storage: Immediately aliquot into single-use volumes (e.g., 10–50 µL) in amber tubes. Store at -80°C.
-
Shelf Life: 6–12 months at -80°C. Avoid freeze-thaw cycles.[1]
-
Protocol B: Serial Dilution for In Vitro Assays
Objective: Dilute the DMSO stock into aqueous assay buffer without causing precipitation or solvent toxicity.
Constraint: The final DMSO concentration in the cell assay must be ≤ 0.1% (v/v) to avoid artifacts, though some robust cell lines tolerate up to 0.5%.[1]
Dilution Strategy
Direct dilution from 100% DMSO to aqueous buffer can cause "shock precipitation" of hydrophobic peptides. Use an Intermediate Dilution Step .
Figure 2: Serial dilution cascade designed to minimize osmotic shock and precipitation.
Procedure
-
Thaw: Thaw one aliquot of 10 mM stock at room temperature.
-
Intermediate (100x): Dilute the stock 1:100 into sterile PBS or culture media (e.g., 2 µL stock + 198 µL Media).
-
Working Solution (10x): Dilute the Intermediate 1:10 into Media.
-
Result: 10 µM Nemifitide in 0.1% DMSO.
-
-
Final Assay: Add 10 µL of Working Solution to 90 µL of cell suspension.
-
Final: 1 µM Nemifitide, 0.01% DMSO.[1]
-
Quality Control & Troubleshooting
Self-Validating the Protocol[1]
-
The Tyndall Effect Test: Shine a laser pointer (or bright focused light) through the DMSO stock. If you see a beam path (scattering), the peptide is not fully dissolved; it is a suspension.[1] Sonicate further.[4]
-
Concentration Verification:
-
Nemifitide contains Tryptophan (Trp) and Phenylalanine (Phe) .[1]
-
It absorbs UV light at 280 nm .
-
Note: DMSO absorbs strongly below 260 nm and has some absorbance at 280 nm. For precise quantification, dilute a small aliquot in water/buffer and measure A280 against a blank containing the same % DMSO.[1]
-
Extinction Coefficient (ε): Approx. 5500 M⁻¹cm⁻¹ (dominated by Trp).[1]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Hydrophobic aggregation | Use an intermediate dilution step with 50% DMSO/Water before going to 100% aqueous.[1] |
| Yellowing of Stock | Oxidation of Tryptophan | Discard stock.[1] Ensure storage in amber tubes and use fresh DMSO. |
| Cytotoxicity in Controls | DMSO concentration too high | Ensure final DMSO is <0.1%.[1] Include a "Vehicle Only" control in all assays. |
| Inconsistent Potency | Moisture in stock | Did you warm the vial before opening? Weighing error due to hygroscopicity. |
References
-
TargetMol. this compound Safety & Solubility Data. Retrieved from TargetMol Chemicals. Link
-
PubChem. Nemifitide (CID 6918348) - Chemical Structure and Properties.[1][5] National Library of Medicine. Link[1]
-
Sigma-Aldrich (Merck). Handling and Solubility Guidelines for Peptides.[1] Technical Support Library. Link
-
Thermo Fisher Scientific. Peptide Solubility Guidelines and DMSO Compatibility in Cell Culture. Protein Biology Application Notes. Link
Sources
Application Note: Optimized Preparation and Administration of Nemifitide Acetate for Flinders Sensitive Line (FSL) Rat Models
Abstract & Introduction
This application note details the standardized protocol for the preparation, handling, and administration of Nemifitide Acetate (INN 00835) in Flinders Sensitive Line (FSL) rats.[1] Nemifitide is a pentapeptide analog of melanocyte-stimulating hormone-release inhibiting factor-1 (MIF-1) with demonstrated rapid-onset antidepressant properties.[1]
The FSL rat is a genetic model of depression characterized by cholinergic supersensitivity and innate "behavioral despair" (immobility) in the Forced Swim Test (FST).[1] Unlike traditional SSRIs, which often require weeks to manifest efficacy, Nemifitide has shown significant antidepressant-like effects in FSL rats after as few as 5 days of treatment.[1]
Critical Scientific Insight (The "Bimodal" Effect): Researchers must be aware that Nemifitide exhibits a U-shaped (bimodal) dose-response curve in FSL rats.[1] Efficacy is observed at low doses (0.025–0.3 mg/kg) and high doses (3.0–15.0 mg/kg), but not at intermediate doses (0.4–2.4 mg/kg).[1][2][3] Failure to adhere to these specific windows will likely result in false-negative data.[1]
Chemical Specifications & Stability
Compound Profile[1]
-
Sequence: 4-Fluoro-L-phenylalanyl-trans-4-hydroxy-L-prolyl-L-arginylglycyl-L-tryptophanamide[1][4]
-
Shorthand: 4-F-Phe-Hyp-Arg-Gly-Trp-NH₂[1]
-
Molecular Weight: 694.77 g/mol (Free base)[1]
-
Appearance: White to off-white lyophilized powder.[1]
Storage & Handling (The "Cold Chain" Rule)
Peptides are susceptible to hydrolysis and oxidation.[1][5] Strict adherence to the following storage hierarchy is required to maintain structural integrity:
| State | Temperature | Stability Window | Storage Condition |
| Lyophilized Powder | -20°C or -80°C | 2 Years | Desiccated, protected from light.[1] |
| Stock Solution | -80°C | 1 Month | Aliquoted (avoid freeze-thaw cycles). |
| Working Solution | +4°C | < 24 Hours | Prepare fresh daily.[1] |
Preparation Protocol
Vehicle Selection
Sterile 0.9% Saline (NaCl) is the preferred vehicle.[1]
-
Rationale: this compound is sufficiently soluble in aqueous saline due to the polar Arginine and Hydroxyproline residues, despite the hydrophobic Fluorophenylalanine and Tryptophan.[1]
-
Note: Do not use DMSO unless absolutely necessary for high-concentration stock, as DMSO can induce independent behavioral effects in sensitive FSL rats.[1]
Calculation & Mixing
Target Doses: 0.3 mg/kg (Low-Dose Window) and 5.0 mg/kg (High-Dose Window). Administration Volume: Standard 1.0 mL/kg (IP or SC).
Step-by-Step Workflow:
-
Equilibration: Allow the lyophilized vial to reach room temperature (20–25°C) inside the desiccator before opening. Reason: Prevents condensation moisture from hydrolyzing the peptide.[1][6]
-
Weighing: Weigh the required amount of this compound (adjusting for peptide content/purity listed on CoA).
-
Dissolution (Stock):
-
Filtration: Pass solution through a 0.22 µm PVDF syringe filter for sterilization.
-
Aliquot: If not using immediately, flash freeze aliquots in liquid nitrogen and store at -80°C.
Figure 1: Critical path for Nemifitide solubilization and storage to prevent degradation.[1]
In Vivo Administration (FSL Rat Model)
Experimental Design
The FSL model requires a chronic or sub-chronic dosing schedule to observe robust antidepressant effects, though Nemifitide acts faster than tricyclics.[1]
-
Subjects: Adult male FSL rats (250–350g).[1]
-
Route: Intraperitoneal (IP) injection is standard for rodent screening; Subcutaneous (SC) is used for pharmacokinetic mimicry of human trials.[1]
-
Frequency: Once daily (QD) for 5 to 14 days.
-
Timing: Administer doses between 09:00 and 11:00 to minimize circadian variability.
The "Bimodal" Dosing Table
Use this table to select your experimental groups. Avoid the "Dead Zone."
| Group | Dose (mg/kg) | Expected Outcome (FST) | Mechanism Note |
| Vehicle | 0.0 (Saline) | High Immobility | Baseline FSL phenotype.[1] |
| Low Dose | 0.05 – 0.3 | Reduced Immobility | High affinity receptor modulation.[1] |
| Dead Zone | 0.4 – 2.4 | No Effect | Loss of efficacy (Unknown mechanism).[1] |
| High Dose | 3.0 – 15.0 | Reduced Immobility | Low affinity receptor recruitment.[1] |
| Positive Control | 5.0 (Desipramine) | Reduced Immobility | Validates the assay sensitivity.[1] |
Behavioral Validation: Forced Swim Test (FST)
The FST is the gold standard for validating Nemifitide efficacy in FSL rats.[1]
-
Pre-Test (Day 1): 15-minute swim session to induce behavioral despair. (Note: FSL rats are naturally immobile; some protocols skip the pre-test, but it is recommended for consistency).[1]
-
Treatment Phase: Daily injections for 5–14 days.
-
Test (Day X): 5-minute swim session conducted 22–24 hours after the last injection.
-
Why 24h? To measure the sustained antidepressant effect, not just acute psychomotor stimulation.[1]
-
Figure 2: Experimental timeline ensuring washout of acute effects before behavioral testing.
Troubleshooting & Quality Control
-
Issue: Precipitation in solution.
-
Issue: No effect in FST.
-
Issue: Skin irritation (SC route).
References
-
Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression.[1][2] Psychopharmacology, 175(3), 303–309.[1][2] Link
-
Feighner, J. P., et al. (2008). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients.[1][7] International Clinical Psychopharmacology, 23(1), 29–35.[1][7] Link
-
Overstreet, D. H. (1993). The Flinders sensitive line rats: a genetic animal model of depression.[1][2][8] Neuroscience & Biobehavioral Reviews, 17(1), 51–68.[1][8] Link
-
FDA Substance Registration System (SRS). Nemifitide (UNII: RO19OXA9NG).[1] Link
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 4. GSRS [precision.fda.gov]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Flinders sensitive line rats: a genetic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Nemifitide Acetate
Introduction: The Purification of Nemifitide Acetate, a Novel Pentapeptide
Nemifitide, with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, is a pentapeptide analog of the melanocyte-inhibiting factor (MIF-1) that has been investigated for its potential as a rapid-onset antidepressant.[1][2] As a synthetic peptide therapeutic candidate, ensuring high purity is paramount for safety and efficacy in both preclinical research and potential clinical applications. The primary method for the purification of synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3] This technique separates molecules based on their hydrophobicity, making it exceptionally well-suited for purifying peptides from a complex mixture of deletion sequences, incompletely deprotected peptides, and other process-related impurities generated during solid-phase peptide synthesis (SPPS).
This application note provides a detailed protocol for the purification of this compound using RP-HPLC. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of peptide-based molecules. The causality behind experimental choices is explained to provide a deeper understanding of the purification process.
Principle of Reverse-Phase HPLC for Peptide Purification
RP-HPLC operates on the principle of hydrophobic interactions between the analyte and the stationary phase. A non-polar stationary phase, typically silica particles chemically modified with C18 (octadecyl) alkyl chains, is used.[3] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by neutralizing the charges on the peptide and forming neutral ion pairs, which enhances their interaction with the stationary phase.
Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the hydrophobic stationary phase. A gradually increasing concentration of the organic solvent (a gradient) is then applied. This increasing hydrophobicity of the mobile phase competes with the stationary phase for the peptide, causing more hydrophobic peptides to elute later than more polar ones. This differential elution allows for the separation of the target peptide from its more or less hydrophobic impurities.
Experimental Protocol: Preparative RP-HPLC of this compound
This protocol outlines a representative method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude peptide and the scale of the purification.
Materials and Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size, 100 Å pore size). The choice of column dimensions will depend on the amount of crude peptide to be purified.
-
Solvents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample: Crude this compound, synthesized via SPPS.
-
Reagents: HPLC-grade water, acetonitrile, and trifluoroacetic acid.
-
Supplies: Syringe filters (0.45 µm), vials, and collection tubes.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.
Causality: TFA serves as an ion-pairing agent, sharpening peaks and improving resolution. Degassing the mobile phases is crucial to prevent the formation of bubbles in the pump and detector, which can cause pressure fluctuations and baseline noise.
Sample Preparation
-
Dissolve the crude this compound in a small volume of a mixture of Mobile Phase A and a minimal amount of Mobile Phase B to ensure complete dissolution. A starting concentration of 10-20 mg/mL is recommended.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Causality: Filtering the sample is a critical step to protect the expensive preparative column from damage and to ensure a stable baseline.
HPLC Operating Conditions
The following is a recommended starting gradient for the purification of this compound.
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm, 100 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Injection Volume | Dependent on crude peptide concentration and column capacity |
| Gradient | See Table 1 below |
Table 1: Recommended Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 5.0 | 10 |
| 35.0 | 50 |
| 40.0 | 90 |
| 45.0 | 90 |
| 46.0 | 10 |
| 55.0 | 10 |
Causality: A shallow gradient (e.g., 1% B/min) is often used for peptide purifications to achieve optimal resolution between the target peptide and closely eluting impurities.[4] Monitoring at 220 nm allows for the detection of the peptide backbone, while 280 nm is useful for detecting the tryptophan residue in Nemifitide.
Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram. The main peak corresponding to this compound should be collected.
-
Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a fluffy white powder.
HPLC Purification Workflow
Caption: Workflow for the preparative HPLC purification of this compound.
Understanding this compound Retention Time
The retention time of this compound in RP-HPLC is influenced by several factors. While a specific, universally applicable retention time cannot be stated due to variations in HPLC systems and exact conditions, an educated estimation can be made.
Based on its amino acid sequence (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2), Nemifitide possesses both hydrophobic (4-F-Phe, Trp) and hydrophilic (4-OH-Pro, Arg) residues. The presence of the bulky hydrophobic residues will lead to significant retention on a C18 column.
Table 2: Factors Influencing this compound Retention Time
| Parameter | Effect on Retention Time | Rationale |
| Acetonitrile Concentration | Decrease | Higher acetonitrile concentration in the mobile phase increases its hydrophobicity, leading to earlier elution of the peptide. |
| Gradient Slope | Decrease (with steeper slope) | A steeper gradient (faster increase in %B) will cause the peptide to elute more quickly, but with potentially lower resolution. |
| Flow Rate | Decrease | A higher flow rate reduces the time the peptide spends interacting with the stationary phase, leading to a shorter retention time. |
| Column Temperature | Decrease | Increasing the column temperature generally decreases the viscosity of the mobile phase and can reduce hydrophobic interactions, leading to a shorter retention time. |
| Column Chemistry (e.g., C8 vs. C18) | Shorter on C8 | A C8 column is less hydrophobic than a C18 column, resulting in weaker retention and an earlier elution time for Nemifitide. |
With the protocol provided above, the retention time for this compound is expected to be in the range of 20-25 minutes . However, it is imperative to perform an initial analytical run with a broad gradient to determine the approximate retention time on your specific system before scaling up to a preparative purification.
Relationship between HPLC Parameters and Retention Time
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemifitide Acetate: A Guide to Optimal Storage and Handling of Lyophilized Powder
Introduction
Nemifitide acetate, a synthetic pentapeptide analog of melanocyte-inhibiting factor (MIF-1), is a promising novel antidepressant.[1][2] Its therapeutic potential is the subject of ongoing research, making the integrity of the compound paramount for accurate and reproducible results. As with most peptides, the stability of this compound in its lyophilized (freeze-dried) form is highly dependent on the storage and handling conditions.[3] Improper storage can lead to degradation, compromising the peptide's structure, purity, and biological activity.[4]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and in-depth explanations for the optimal storage of lyophilized this compound. The following sections will delve into the principles of peptide stability, recommended storage conditions, handling procedures for the lyophilized powder, and protocols for reconstitution and subsequent storage of the solution.
The Science of Peptide Stability: Why Storage Conditions Matter
Lyophilization, or freeze-drying, is a common technique used to enhance the stability of peptides by removing water, which in turn reduces chemical and microbial degradation.[5] This process creates a powder that is significantly more resistant to hydrolysis, oxidation, and other degradation pathways compared to its liquid formulation.[5] However, even in its lyophilized state, this compound remains susceptible to degradation if not stored correctly. The primary factors influencing its stability are temperature, moisture, light, and oxygen.[3][4]
Key Degradation Pathways for Peptides:
-
Hydrolysis: The cleavage of peptide bonds by water. Even trace amounts of moisture can facilitate this process over time.[4]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen.[6] Nemifitide's sequence (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2) contains Tryptophan (Trp), which is particularly prone to oxidation.[1][7]
-
Deamidation: The removal of an amide group, often from asparagine or glutamine residues.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of light-sensitive amino acids.[4][8]
Understanding these potential degradation pathways underscores the importance of the stringent storage conditions outlined in this guide.
Recommended Storage Conditions for Lyophilized this compound
To ensure the long-term stability and integrity of lyophilized this compound, the following conditions are recommended.
Temperature
Low temperatures are critical for slowing down chemical degradation processes.[4]
| Storage Duration | Recommended Temperature | Rationale |
| Long-term (up to 3 years) | -20°C | This temperature is specified for this compound powder and is considered optimal for preventing significant degradation over extended periods.[9] |
| Ultra-long-term | -80°C | While -20°C is sufficient, storage at -80°C is a preferred option for even greater stability, especially for valuable or reference samples.[6][10] |
| Short-term (days to weeks) | 2-8°C | This is acceptable for short durations if a -20°C freezer is unavailable, but it is not recommended for long-term storage.[11] |
| Room Temperature | Not Recommended | Should only be for the brief period of handling and weighing, with protection from light and humidity.[3][11] |
Moisture Control
Lyophilized peptides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[10] This can significantly decrease their long-term stability.[12]
-
Primary Container: Always keep the lyophilized this compound in a tightly sealed vial.[10]
-
Secondary Container: For added protection, store the vial in a desiccator or a sealed secondary container with a desiccant, such as silica gel packs.[4][7]
Light Protection
To prevent photodegradation, it is crucial to protect the peptide from light.[4]
-
Vials: Use amber or opaque vials to store the lyophilized powder.[4]
-
Storage Location: Store the vials in a dark place, such as a light-proof box or within a freezer that is not frequently opened.[7][12]
Inert Atmosphere
Given that nemifitide contains tryptophan, an amino acid susceptible to oxidation, storing it under an inert atmosphere can further enhance its stability.[7]
-
Upon Receipt: If possible, purge the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[6]
-
After Weighing: If a portion of the powder is used, it is best practice to backfill the vial with an inert gas before re-sealing.
Protocol for Handling and Weighing Lyophilized this compound
Proper handling techniques are essential to prevent contamination and degradation of the lyophilized powder.
Workflow for Handling Lyophilized Powder
Caption: Workflow for handling lyophilized this compound.
Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[8][10] This crucial step prevents the condensation of atmospheric moisture onto the cold powder upon opening.
-
Preparation: Ensure your workspace, spatula, and weighing vessel are clean and dry. Wear gloves to avoid contamination.[8]
-
Pelleting: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[13]
-
Weighing: Open the vial and quickly weigh the desired amount of powder. Minimize the time the vial is open to the atmosphere.[10]
-
Resealing: Immediately after weighing, tightly reseal the vial.[7]
-
Inert Gas Purge (Optional but Recommended): If available, gently flush the headspace of the vial with a stream of dry nitrogen or argon before sealing.
-
Storage: Promptly return the sealed vial to the appropriate storage conditions (-20°C or -80°C).[11]
Reconstitution of Lyophilized this compound
Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent. Once in solution, peptides are significantly less stable.[10] Therefore, it is recommended to only reconstitute the amount of peptide needed for an experiment.
Choosing a Solvent
The choice of solvent depends on the experimental requirements. For this compound, a common starting point is sterile, distilled water or a buffer solution.[8] Some sources suggest that for peptides with low solubility, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[8][9]
Reconstitution Protocol
-
Preparation: Allow the lyophilized this compound vial and the chosen solvent to equilibrate to room temperature.[14]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[13]
-
Solvent Addition: Using a sterile pipette, add the calculated volume of the solvent to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl or vortex the vial to dissolve the powder.[13] Avoid vigorous shaking, as this can cause aggregation or denaturation.[15] Complete dissolution may take 15-30 minutes.[14][15] If particulates are observed, gentle agitation at room temperature for a few hours or overnight at 4°C on a rocker platform may be necessary.[14] Sonication can also be used cautiously to aid dissolution, avoiding excessive heating.[10]
Storage of Reconstituted this compound Solution
The stability of peptides in solution is limited.[7]
Short-Term Storage
For short-term use (up to a week), the reconstituted solution can be stored at 4°C.[6][16] However, this is highly dependent on the peptide sequence and the buffer used.
Long-Term Storage
Long-term storage of peptide solutions is generally not recommended.[10] If necessary, follow these guidelines:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots.[4][6]
-
Freezing: Store the aliquots at -20°C or, for enhanced stability, at -80°C.[4][9]
-
pH Considerations: Using sterile buffers at a pH of 5-6 can improve the stability of the peptide solution.[7][16]
Freeze-Thaw Cycle Management
Caption: Managing freeze-thaw cycles for reconstituted nemifitide.
Summary and Key Takeaways
The integrity of lyophilized this compound is best preserved by adhering to the following core principles:
-
Store Cold: For long-term storage, -20°C is recommended, with -80°C being an even better option.[6][9]
-
Keep Dry: Protect from moisture by using tightly sealed containers and desiccants.[4]
-
Protect from Light: Use amber or opaque vials and store in the dark.[4]
-
Handle with Care: Allow vials to warm to room temperature before opening and handle the powder quickly and carefully.[10]
-
Reconstitute Wisely: Prepare solutions fresh for each experiment whenever possible.
-
Aliquot Solutions: If storage of a solution is unavoidable, create single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]
By following these guidelines, researchers can ensure the stability and reliability of their this compound, leading to more accurate and reproducible experimental outcomes.
References
-
Priority Aminos. (n.d.). Store Lyophilized Peptides – Best Practices (RUO). Retrieved from [Link]
-
Bio-Synthesis. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]
-
Prime Peptides. (2025, May 10). How Long Do Peptides Last?. Retrieved from [Link]
-
R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]
-
Patil, S. (2024, May 14). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Pharma Times. Retrieved from [Link]
-
Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions. Retrieved from [Link]
-
NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
Peptide Information. (2023, September 15). Peptide Storage. Retrieved from [Link]
-
Wikipedia. (n.d.). Nemifitide. Retrieved from [Link]
- Feighner, J. P., et al. (2003). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. Journal of Clinical Psychopharmacology, 23(4), 365-373.
- Zhang, L., et al. (2006). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Pharmacology, Biochemistry and Behavior, 83(2), 264-270.
-
JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. jpt.com [jpt.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. genscript.com [genscript.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. This compound(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 10. bachem.com [bachem.com]
- 11. priorityaminos.com [priorityaminos.com]
- 12. NIBSC - Peptide Storage [nibsc.org]
- 13. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jpt.com [jpt.com]
- 16. primepeptides.co [primepeptides.co]
Technical Application Note: Nemifitide Acetate Dosing Regimen for Forced Swim Test (FST) Models
Executive Summary & Compound Profile
Nemifitide (INN-00835) is a synthetic pentapeptide analog of Melanocyte-Stimulating Hormone-Release Inhibiting Factor 1 (MIF-1).[1] Unlike standard monoamine reuptake inhibitors (SSRIs/SNRIs), Nemifitide exhibits a rapid onset of antidepressant action and a unique pharmacokinetic profile characterized by a short half-life (
This protocol addresses the specific challenges of dosing Nemifitide in rodent Forced Swim Test (FST) models. Crucially, this compound exhibits a bimodal (U-shaped) dose-response curve. Researchers following standard linear dose-escalation protocols often fail to detect efficacy because they land in the "therapeutic dead zone" between the low-dose and high-dose efficacy windows.[1]
Chemical Identity[1][2]
-
Sequence: 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH
(Phe(4-F)-Hyp-Arg-Gly-Trp-NH )[1] -
Solubility: Highly soluble in water/saline.[1]
-
Stability: Labile in plasma; stable in lyophilized powder at -20°C.[1]
The Bimodal Dosing Strategy
Critical Warning: Nemifitide does not follow a linear dose-response relationship.[1] Efficacy is observed at very low doses and high doses, but often disappears at intermediate concentrations.[1][3][4]
Validated Efficacy Windows (Rat Model)
| Dosage Tier | Concentration Range | Behavioral Outcome | Mechanism Hypothesis |
| Low Dose | 0.025 – 0.3 mg/kg | Significant increase in swimming.[1][3][4] | High-affinity receptor modulation (5-HT |
| Intermediate | 0.4 – 2.4 mg/kg | No Effect (Statistically insignificant).[1][3][4] | Receptor desensitization or competing pathways.[1] |
| High Dose | 3.0 – 15.0 mg/kg | Significant increase in swimming.[1][3][4] | Low-affinity target engagement / off-target effects.[1] |
Application Note: For initial screening, it is strictly recommended to test 0.3 mg/kg (Low) and 10 mg/kg (High) to avoid false negatives.[1]
Pharmacokinetics & Timing
Despite a plasma half-life of <30 minutes, Nemifitide triggers a "hit-and-run" signaling cascade.[1]
-
Route: Subcutaneous (SC) is the gold standard, mimicking clinical administration.[1] Intraperitoneal (IP) is acceptable but may alter metabolic clearance.[1]
-
Regimen:
Experimental Workflow Visualization
The following diagram outlines the optimized 5-Day Sub-Chronic Protocol for Rats, which yields the most reproducible data for peptide therapeutics.
Figure 1: 5-Day Sub-Chronic Dosing Workflow. Note the specific timing of the Pre-Test relative to the final dose.
Detailed Protocol: Rat Forced Swim Test
Phase 1: Reagent Preparation[1]
-
Vehicle: Sterile 0.9% Saline.[1]
-
Stock Solution: Dissolve Nemifitide Acetate powder to a concentration of 1 mg/mL.
-
Note: Do not vortex violently; peptides can shear.[1] Invert gently.
-
-
Aliquot: Calculate volume based on animal weight (Standard injection volume: 1 mL/kg).
Phase 2: The Pre-Test (Induction of Despair)
Timing: 24 hours before the final test.[1]
-
Place rat in a cylindrical tank (Height: 50-60 cm, Diameter: 20-30 cm).
-
Water depth: 30 cm (Rat must not touch bottom).[1] Temperature: 23–25°C.[1]
-
Duration: 15 minutes.
-
Remove rat, dry with towels (prevent hypothermia), and return to home cage.[1]
-
Administer Dose 4 (if following 5-day protocol) immediately post-swim to associate handling with relief/warmth.[1]
Phase 3: The Test Session
Timing: 24 hours after Pre-Test; 60 minutes after Final Dose.
-
Administer Final Dose (SC).[1] Wait 60 minutes (
coverage). -
Place rat in the tank for 5 minutes .
-
Record video from a lateral angle.[1]
Phase 4: Scoring & Analysis
Unlike SSRIs which often increase climbing (noradrenergic) or swimming (serotonergic), Nemifitide predominantly increases swimming behavior .[1]
Scoring Criteria (Time Sampling every 5 seconds):
-
Immobility: Floating with minimal movement to keep head above water.[1][5]
-
Swimming: Active horizontal movement around the tank.
-
Climbing: Vertical thrashing against tank walls.
Data Interpretation:
-
Success Criteria: A statistically significant reduction in Immobility time accompanied by an increase in Swimming time compared to Vehicle.
-
Exclusion: Animals that sink or dive should be excluded from analysis.[1]
Mechanism of Action & Pathway Hypothesis[1][6][7]
Nemifitide's rapid action suggests a mechanism distinct from the slow genomic adaptation required by SSRIs.[1] It is hypothesized to modulate the HPA axis and serotonergic tone via peptide receptors.[1]
Figure 2: Hypothetical Pharmacodynamic Pathway.[1] Nemifitide crosses the BBB and modulates serotonergic and neuroendocrine pathways.[1][6]
Troubleshooting & FAQs
Q: My rats are showing no effect at 1.0 mg/kg. A: You are likely in the "Intermediate Dead Zone."[1] Shift your dose down to 0.3 mg/kg or up to 10.0 mg/kg .
Q: Can I use DMSO to solubilize? A: Avoid if possible. DMSO can have intrinsic effects on membrane permeability and stress responses in FST.[1] Nemifitide is water-soluble; use saline.[1]
Q: Why use the 5-day protocol instead of acute? A: While Nemifitide is "rapid acting," the 5-day protocol (Sub-Chronic) reduces the variability seen in acute injection stress and produces more robust statistical separation in the FSL (Flinders Sensitive Line) rat models.[1]
References
-
Overstreet, D. H., et al. (2004). "Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression."[1][4] Psychopharmacology, 175(3), 303-309.[1]
-
Feighner, J. P., et al. (2003). "A double-blind, randomized, placebo-controlled pilot clinical trial of nemifitide."[1] Journal of Psychiatric Research.[1]
-
Porsolt, R. D., et al. (1977). "Behavioral despair in mice: a primary screening test for antidepressants."[1] Archives Internationales de Pharmacodynamie et de Therapie.[1]
-
TargetMol. "this compound Compound Summary & Chemical Structure."
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Nemifitide – R&D PEPTIDE.ONE [rnd.peptide.one]
- 3. This compound(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Application Note: Nemifitide Acetate Reconstitution and Cell Culture Protocols
Abstract & Introduction
Nemifitide (INN-00835) is a synthetic pentapeptide analog of melanocyte-stimulating hormone-release inhibiting factor-1 (MIF-1).[1] Structurally defined as 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ , it exhibits significant antidepressant activity with a rapid onset of action.[1][2] Unlike traditional monoamine transporter inhibitors, Nemifitide’s mechanism is multi-modal, involving modulation of the 5-HT2A receptor , Melanocortin receptors (MC4/MC5) , and potential downstream effects on NMDA receptor signaling and neuroplasticity.[1]
Working with Nemifitide acetate in cell culture presents specific physicochemical challenges. The presence of hydrophobic residues (4-Fluoro-Phenylalanine, Tryptophan) alongside the polar Arginine residue requires a reconstitution strategy that balances solubility with stability.[1] This guide outlines a "Gold Standard" protocol using organic co-solvents to prevent aggregation and oxidation, ensuring high-fidelity experimental data.
Physicochemical Properties
Understanding the molecular constraints is the first step to successful reconstitution.
| Property | Specification | Notes |
| Chemical Name | This compound | Salt form improves hydrophilicity over free base.[1] |
| Sequence | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ | Trp is oxidation-sensitive; F-Phe is hydrophobic.[1] |
| Molecular Weight | ~694.77 g/mol (Free Base) | Acetate salt MW will be higher (~754.8 g/mol ).[1] |
| Solubility | DMSO (≥10 mM), Water (Variable) | Water solubility is possible but risky for long-term storage due to aggregation of hydrophobic termini.[1] |
| Appearance | White to off-white lyophilized powder | Hygroscopic.[1] Store desiccated. |
| Storage (Powder) | -20°C (Preferred) or -80°C | Protect from light (Trp sensitivity).[1] |
Reconstitution Protocol (The "Gold Standard")[1]
Critical Pre-Requisites
-
Avoid Water for Stock Solutions: While the acetate salt is water-soluble, aqueous stock solutions of peptides containing Tryptophan (Trp) and Fluorinated Phenylalanine are prone to secondary structure aggregation and oxidation over time.[1] Dimethyl Sulfoxide (DMSO) is the required solvent for the master stock.
-
Sterility: Peptides cannot be autoclaved. Sterile filtration (0.22 µm) is mandatory after dissolution if not using a sterile-packed product.[1]
Step-by-Step Reconstitution (10 mM Stock)
Target: Prepare 1 mL of 10 mM Stock Solution.
-
Equilibration: Remove the lyophilized vial from the freezer and allow it to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation, which hydrolyzes the peptide.
-
Calculation:
-
Solvent Addition:
-
Add 1 mL of anhydrous, sterile DMSO (cell culture grade) to the vial.
-
Why DMSO? It solvates the hydrophobic F-Phe and Trp residues, preventing micelle formation.
-
-
Dissolution:
-
Vortex gently for 30–60 seconds.
-
If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >30°C.
-
-
Aliquoting:
-
Divide the stock into small aliquots (e.g., 50 µL) in sterile, low-protein-binding polypropylene tubes.
-
Flash freeze in liquid nitrogen or dry ice/ethanol bath.
-
Store at -80°C . Stable for 6 months. Do not freeze-thaw more than once.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of stable Nemifitide master stock solutions.[1]
Cell Culture Application Protocol
Dosing Strategy
In vitro binding studies indicate Nemifitide acts in the micromolar range (IC50/EC50 typically 0.1 µM – 10 µM).
-
Vehicle Control: The final DMSO concentration in the culture media must be < 0.5% (optimally < 0.1%) to avoid solvent cytotoxicity.
-
Dilution Method: Serial dilution in culture media (e.g., DMEM/RPMI + Serum) immediately prior to dosing.[1]
Preparation of Working Solutions (Example)
Goal: Treat cells with 10 µM Nemifitide.
-
Thaw: Thaw one 50 µL aliquot of 10 mM DMSO stock on ice.
-
Intermediate Dilution (100 µM):
-
Add 10 µL of 10 mM Stock to 990 µL of pre-warmed Culture Media.
-
Result: 100 µM Nemifitide in 1% DMSO.
-
-
Final Dosing (10 µM):
-
Add 100 µL of the Intermediate Dilution to 900 µL of media in the well (or dilute 1:10 directly into the well volume).
-
Final Concentration: 10 µM Nemifitide.
-
Final DMSO: 0.1% (Safe for most cell lines).[1]
-
Experimental Considerations
-
Serum Stability: Peptides are susceptible to proteases in Fetal Bovine Serum (FBS).[1] For treatments >12 hours, use Heat-Inactivated FBS or reduce serum concentration to 1-2% during the exposure window.[1]
-
Plasticware: Use polystyrene plates. Nemifitide is positively charged (Arg) and hydrophobic (Trp/Phe), creating a risk of binding to untreated plastics.[1]
Mechanistic Context & Signaling
Nemifitide's efficacy is linked to a unique "peptide-modulation" of synaptic plasticity.[1] Unlike SSRIs, it does not directly block transporters but likely modulates receptor complexes.
Signaling Pathway
Current literature suggests Nemifitide mimics MIF-1, acting as an antagonist or modulator at 5-HT2A and MC4/5 receptors, while indirectly influencing the NMDA receptor complex to enhance neuroplasticity (BDNF release).[1]
Figure 2: Proposed signaling cascade for Nemifitide.[1] The peptide modulates surface receptors (5-HT2A, MC4/5) and indirectly influences NMDA signaling, converging on CREB/BDNF pathways to promote synaptic plasticity.[1]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation upon dilution | Shock precipitation of hydrophobic residues (Trp, F-Phe).[1] | Dilute stepwise (Stock -> Intermediate -> Final).[1] Ensure media is warm (37°C). |
| Loss of Activity | Oxidation of Tryptophan (Trp).[1] | Use degassed buffers; protect stock from light; store under Nitrogen/Argon if possible. |
| Inconsistent Results | Adsorption to plasticware. | Use low-protein-binding tips and tubes.[1] Pre-wet tips with media. |
| Cytotoxicity | High DMSO concentration. | Ensure final DMSO is < 0.5%. Include a "Vehicle Only" control group. |
References
-
PubChem. (n.d.).[1] Nemifitide. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Overstreet, D. H., et al. (2004).[1] Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology. Retrieved from [Link]
-
Feighner, J. P., et al. (2003).[1] A Phase II placebo-controlled study of nemifitide in major depressive disorder. Journal of Affective Disorders.
-
Polaris Peptides. (n.d.).[1] How to Reconstitute Peptides: Lab-Ready Techniques. Retrieved from [Link]
Sources
Application Note: Comprehensive Characterization of Nemifitide Acetate Using High-Resolution Mass Spectrometry
Abstract
This document provides a detailed guide for the characterization of Nemifitide acetate, a synthetic pentapeptide antidepressant, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Nemifitide, with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂, requires precise analytical methods to ensure its identity, purity, and stability, which are critical for drug development and quality control.[1] We present a series of robust protocols covering intact mass analysis, sequence verification via tandem mass spectrometry (MS/MS), and the identification of potential process-related impurities and degradation products. The methodologies are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices, ensuring trustworthy and reproducible results.
Introduction to this compound Characterization
Nemifitide is a novel peptide analog of the melanocyte-inhibiting factor (MIF) investigated for its potential as a rapid-onset antidepressant.[2][3] As a synthetic therapeutic peptide, its efficacy and safety are intrinsically linked to its structural integrity. Regulatory bodies mandate stringent characterization of peptide therapeutics to identify and quantify any impurities, which can arise during synthesis or storage.[4]
Mass spectrometry (MS) is an indispensable tool for peptide analysis due to its high sensitivity and specificity.[5] When coupled with liquid chromatography (LC), it allows for the separation and confident identification of the active pharmaceutical ingredient (API) and its related impurities, even at low abundance.[6][7] This application note focuses on Electrospray Ionization (ESI), a soft ionization technique ideal for peptides, which generates intact, multiply charged ions that are amenable to fragmentation analysis.[8][9] Subsequent fragmentation using Collision-Induced Dissociation (CID) provides peptide sequence information, which is crucial for identity confirmation.[10][11]
Physicochemical Properties of Nemifitide
A thorough understanding of Nemifitide's properties is fundamental to developing appropriate analytical methods.
| Property | Value | Source |
| Amino Acid Sequence | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ | [1] |
| Molecular Formula | C₃₃H₄₃FN₁₀O₆ | [1][12] |
| Monoisotopic Mass (Free Base) | 694.3348 g/mol | Calculated |
| Average Molecular Weight (Free Base) | 694.769 g/mol | [1] |
| Average Molecular Weight (Acetate Salt) | 754.85 g/mol | [2] |
Overall Analytical Workflow
The comprehensive characterization of this compound involves a multi-step process. It begins with meticulous sample preparation, followed by chromatographic separation and subsequent analysis by high-resolution mass spectrometry. The data is then processed to confirm the peptide's identity, sequence, and purity profile.
Caption: High-level workflow for this compound characterization.
Detailed Experimental Protocols
These protocols are designed for a standard LC-HRMS system, such as a Q-TOF or Orbitrap instrument, capable of performing data-dependent acquisition (DDA) for MS/MS analysis.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is critical to ensure reproducible and accurate results. The choice of solvent is dictated by the peptide's solubility and compatibility with reverse-phase chromatography and ESI-MS. Formic acid is added to the solvent to acidify the mobile phase, which promotes protonation of the peptide, leading to a better signal in positive ionization mode.
Materials:
-
This compound reference standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade water containing 0.1% FA.
-
Vortex gently until the peptide is fully dissolved. Sonication can be used if necessary, but avoid excessive heating.[2]
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with mobile phase A (see Protocol 2). This concentration is typically sufficient for high-sensitivity instruments.
-
Transfer the working solution to an appropriate autosampler vial.
Senior Application Scientist's Note: Always use low-binding plasticware to prevent loss of the peptide due to adsorption. Prepare solutions fresh daily to minimize potential degradation. The stability of Nemifitide in solution should be assessed as part of method validation.
Protocol 2: Intact Mass and Purity Analysis by LC-HRMS
Rationale: This protocol uses reverse-phase HPLC to separate Nemifitide from potential impurities. High-resolution full scan MS is then used to determine the accurate mass of the eluting compounds. The high resolution allows for the differentiation of species with very similar mass-to-charge ratios (m/z).
Experimental Parameters:
| LC Parameters | MS Parameters | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Ionization Mode | ESI Positive |
| Mobile Phase A | 0.1% FA in Water | Capillary Voltage | 3.5 kV |
| Mobile Phase B | 0.1% FA in ACN | Source Temp. | 120 °C |
| Flow Rate | 0.3 mL/min | Desolvation Temp. | 350 °C |
| Column Temp. | 40 °C | Mass Range | 150 - 1500 m/z |
| Injection Vol. | 5 µL | Resolution | > 30,000 FWHM |
| Gradient | 5% B to 45% B in 15 min | Acquisition Mode | Full Scan MS |
Procedure:
-
Equilibrate the LC-MS system with the initial gradient conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the 10 µg/mL Nemifitide working solution.
-
Acquire data using the parameters outlined in the table above.
Data Interpretation:
-
Intact Mass: Nemifitide will produce a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Use the mass spectrometer's software to deconvolute this charge series to obtain the neutral monoisotopic mass. This experimental mass should be within 5 ppm of the theoretical mass (694.3348 Da).
-
Purity: Integrate the peak area of Nemifitide and all other detected peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 3: Sequence Verification by Tandem MS (MS/MS)
Rationale: Tandem mass spectrometry confirms the peptide's amino acid sequence. The most abundant precursor ion of Nemifitide from the full scan is isolated and fragmented by CID.[13] The resulting fragment ions (primarily b- and y-ions) are measured, and their masses are used to reconstruct the peptide sequence.[11]
Procedure:
-
Set up a data-dependent acquisition (DDA) method. The instrument will perform a full scan (as in Protocol 2) and automatically trigger MS/MS scans on the most intense precursor ions.
-
Define the precursor ions for Nemifitide in the inclusion list. For a theoretical mass of 694.33, the expected doubly charged ion [M+2H]²⁺ will be at m/z 348.17.
-
Set the collision energy. A stepped or ramped collision energy (e.g., 20-40 eV) is often effective for peptides to generate a rich fragmentation spectrum.
-
Inject the sample and acquire the data.
Expected Fragmentation: The peptide backbone fragments at the amide bonds, producing b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The table below shows the theoretical monoisotopic masses for the primary fragments of Nemifitide.
| # | Amino Acid | b-ion mass | y-ion mass |
| 1 | 4-F-Phe | 166.0765 | 695.3426 (y₅) |
| 2 | 4-OH-Pro | 279.1300 | 529.2661 (y₄) |
| 3 | Arg | 435.2313 | 416.2126 (y₃) |
| 4 | Gly | 492.2527 | 260.1114 (y₂) |
| 5 | Trp-NH₂ | 678.3297 | 203.0900 (y₁) |
Data Interpretation:
-
Match the experimental fragment masses from the MS/MS spectrum to the theoretical b- and y-ion series.
-
Sufficient sequence coverage (a continuous series of either b- or y-ions) provides high confidence in the peptide's identity.
Protocol 4: Impurity Profiling
Rationale: Peptide manufacturing can introduce product-related impurities such as deletions or substitutions, while storage can lead to degradation products like oxidation or deamidation.[6][14] These can be identified by searching for specific mass shifts from the parent peptide mass using the high-resolution full scan data.[15]
Procedure:
-
Process the LC-HRMS data from Protocol 2.
-
Use impurity analysis software to search for peaks with masses corresponding to expected modifications.
-
Confirm the identity of any significant impurities using MS/MS, if possible.
Common Potential Impurities and Mass Shifts:
| Modification | Mass Shift (Da) | Potential Cause |
| Oxidation (Trp, Pro) | +15.9949 | Storage, exposure to oxidants |
| Deamidation (C-terminal amide) | +0.9840 | pH instability, storage |
| -Glycine | -57.0215 | Incomplete synthesis |
| -Arginine | -156.1011 | Incomplete synthesis |
| Des-fluoro | -17.9913 | Impure starting material |
Senior Application Scientist's Note: Forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) are essential to proactively identify potential degradation pathways and develop stability-indicating methods. The impurities found in these studies can be used to "spike" samples to confirm their retention times and fragmentation patterns.
References
-
Wikipedia. (2023). Nemifitide. Retrieved from [Link]
-
Li, L. (2022). Multi-Faceted Mass Spectrometric Investigation of Neuropeptides in Callinectes sapidus. NSF Public Access Repository. Retrieved from [Link]
-
Rathore, D., et al. (2023). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. PubMed. Retrieved from [Link]
-
Feighner, J. P., et al. (2003). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. ResearchGate. Retrieved from [Link]
-
Schoemaker, H., et al. (2002). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. PubMed. Retrieved from [Link]
-
Vachet, R. W., & Glish, G. L. (1998). Collision-induced dissociation (CID) of peptides and proteins. PubMed. Retrieved from [Link]
-
Loo, J. A., et al. (1990). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2008). Mass spectrometric characterization of neuropeptides. PubMed. Retrieved from [Link]
-
Doneanu, A., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. PMC. Retrieved from [Link]
-
De Leoz, M. L. A., et al. (2020). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Retrieved from [Link]
-
Ray, S., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
Fritz, G., et al. (2019). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics. Retrieved from [Link]
-
precisionFDA. (n.d.). NEMIFITIDE. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software. Retrieved from [Link]
-
BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
Chen, Y. L., et al. (2018). Characterization of Potential Protein Biomarkers for Major Depressive Disorder Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Alcami Biosciences. (n.d.). HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics. Retrieved from [Link]
-
Wang, H., et al. (2021). Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. ACS Publications. Retrieved from [Link]
-
Kuki, A., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved from [Link]
-
Krupina, N. A., et al. (2024). Untargeted Plasma Metabolomic Profiling in Patients with Depressive Disorders: A Preliminary Study. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Retrieved from [Link]
-
Agilent Technologies. (2024). Therapeutic Peptides Workflow Resource Guide. Retrieved from [Link]
-
Medzihradszky, K. F., et al. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. PubMed. Retrieved from [Link]
-
Isherwood, F., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. NIH. Retrieved from [Link]
-
Weizel, A., et al. (2022). Scheme of the proposed initial degradation pathway of norethisterone.... ResearchGate. Retrieved from [Link]
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. This compound(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 3. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric characterization of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]
- 12. GSRS [precision.fda.gov]
- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 14. lcms.cz [lcms.cz]
- 15. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Plasma Half-Life of Nemifitide Acetate
Welcome, researchers, to a dedicated resource for troubleshooting and optimizing the plasma stability of Nemifitide acetate. This guide is designed to provide you with both the foundational knowledge and the practical, in-depth protocols necessary to extend the plasma half-life of this promising pentapeptide. As you navigate your drug development journey, consider this your comprehensive support hub for overcoming the inherent instability of Nemifitide.
Understanding the Core Challenge: The Fleeting Presence of Nemifitide in Plasma
This compound, a synthetic pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2, has shown potential as a rapid-onset antidepressant.[1][2] However, its clinical utility is significantly hampered by a very short plasma half-life, estimated to be between 15 and 30 minutes.[1] This rapid clearance necessitates frequent administration, posing challenges for patient compliance and therapeutic efficacy.
The primary culprit behind this short half-life is enzymatic degradation by proteases present in the plasma. These enzymes cleave the peptide bonds of Nemifitide, rendering it inactive. To effectively enhance its stability, we must first understand and then strategically counteract this degradation process.
Foundational Experiment: Identifying Nemifitide's Achilles' Heel
Before embarking on modification strategies, it is crucial to identify the specific sites on the Nemifitide sequence that are susceptible to proteolytic cleavage. While predictive tools can offer initial insights, empirical evidence from a plasma stability assay is invaluable.
Experimental Workflow: Pinpointing Proteolytic Cleavage Sites
This workflow outlines the process of identifying the specific amino acid residues where plasma proteases cleave Nemifitide.
Caption: Workflow for identifying proteolytic cleavage sites of Nemifitide.
Detailed Protocol: In Vitro Plasma Stability and Cleavage Site Identification
Objective: To determine the degradation rate of Nemifitide in human plasma and identify the resulting cleavage fragments.
Materials:
-
This compound
-
Human plasma (pooled, anticoagulated with K2EDTA)
-
Acetonitrile (ACN) containing 1% formic acid (FA)
-
Deionized water
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of Nemifitide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Thaw human plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
-
Incubation:
-
Spike a known volume of pre-warmed human plasma with the Nemifitide stock solution to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing 3 volumes (e.g., 150 µL) of ice-cold ACN with 1% FA to stop enzymatic activity and precipitate plasma proteins.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases of water with 0.1% FA and ACN with 0.1% FA.
-
Monitor for the disappearance of the parent Nemifitide mass and the appearance of new peptide fragment masses.
-
Utilize tandem mass spectrometry (MS/MS) to sequence the identified fragments.
-
-
Data Analysis:
-
By comparing the sequences of the fragments to the parent Nemifitide sequence, the exact cleavage sites can be determined.
-
Troubleshooting & Optimization Strategies
Once the labile sites of Nemifitide are identified, or even with a predictive understanding, you can employ several strategies to enhance its plasma half-life. Below are troubleshooting guides in a question-and-answer format for the most common and effective approaches.
A. Amino Acid Substitution
Core Principle: Replacing a natural L-amino acid at or near a cleavage site with a non-natural or D-amino acid can sterically hinder protease recognition and binding, thereby preventing cleavage.[3]
Q1: My Nemifitide analogue with a D-amino acid substitution shows reduced activity. What went wrong?
A1: This is a common challenge. While D-amino acid substitution is excellent for increasing stability, it can also alter the peptide's conformation, potentially reducing its binding affinity to its target receptor.
-
Causality: The stereochemistry of the amino acid is critical for maintaining the three-dimensional structure required for biological activity. A D-amino acid can disrupt essential hydrogen bonds or create steric clashes within the peptide or at the peptide-receptor interface.
-
Troubleshooting Steps:
-
Systematic Substitution: Instead of a single substitution, synthesize a small library of Nemifitide analogues with D-amino acid substitutions at different positions, not just the predicted cleavage site. Also, consider substituting adjacent residues.
-
Conservative Substitutions: If the original amino acid has specific properties (e.g., hydrophobicity, charge), choose a D-amino acid with similar properties.
-
Activity Assays: Screen all new analogues for biological activity in parallel with stability assays to find a balance between extended half-life and retained efficacy.
-
Q2: I'm unsure which D-amino acid to substitute for the Arginine in Nemifitide. What are my options?
A2: The Arginine (Arg) residue is a common target for trypsin-like proteases. Substituting it is a logical step.
-
Recommended Substitutions:
-
D-Arginine: This is the most direct substitution, preserving the side chain's positive charge and length, which may be crucial for receptor interaction.
-
Other D-amino acids: If D-Arg substitution leads to loss of activity, consider substituting the Glycine (Gly) or Phenylalanine (Phe) adjacent to the Arg with their D-isomers. This can still hinder protease access to the Arg cleavage site without altering the critical Arg residue itself.
-
-
Synthesis Protocol: D-amino acids can be readily incorporated during standard solid-phase peptide synthesis (SPPS) using the appropriate Fmoc-protected D-amino acid building blocks.
B. PEGylation
Core Principle: Covalently attaching polyethylene glycol (PEG) chains to a peptide increases its hydrodynamic radius, which shields it from proteolytic enzymes and reduces renal clearance.
Caption: PEGylation sterically hinders protease access to the peptide.
Q1: After PEGylating Nemifitide, the biological activity is completely lost. Why?
A1: The site of PEG attachment is critical. Random PEGylation can mask key residues required for receptor binding.
-
Causality: Nemifitide is a small peptide, and a bulky PEG chain can easily obscure the very amino acids that interact with its target. The N-terminal 4-F-Phe and the C-terminal Trp-NH2 are likely important for its activity.
-
Troubleshooting Steps:
-
Site-Specific PEGylation: Aim for conjugation at a site less likely to be involved in receptor binding. The side chain of Arginine is a potential target.[4] However, this could still interfere with activity. A more strategic approach is to synthesize a Nemifitide analogue with a non-native Cysteine residue added at the N- or C-terminus, and then use a thiol-reactive PEG derivative (e.g., PEG-maleimide) for highly specific conjugation away from the core pharmacophore.
-
PEG Size: Start with smaller PEG chains (e.g., 2-5 kDa). While larger PEGs offer a greater half-life extension, they also cause more steric hindrance. There is a trade-off between half-life and activity that needs to be empirically determined.
-
Detailed Protocol: Site-Specific N-terminal PEGylation of a Nemifitide Analogue
Objective: To conjugate a PEG moiety to the N-terminus of a Nemifitide analogue.
Materials:
-
Nemifitide analogue with a free N-terminal amine
-
mPEG-succinimidyl valerate (mPEG-SVA) or similar NHS-activated PEG
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: Dissolve the Nemifitide analogue in anhydrous DMF.
-
Reaction Setup: Add mPEG-SVA (1.2 equivalents) to the peptide solution.
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture to raise the pH and facilitate the reaction between the NHS ester and the primary amine.
-
Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the PEGylated peptide using reverse-phase HPLC. The increased size of the PEGylated product will result in a significantly different retention time compared to the unreacted peptide.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
C. Lipidation
Core Principle: Attaching a lipid chain to the peptide increases its binding to serum albumin, which acts as a carrier and protects the peptide from degradation and renal clearance.[5]
Q1: My lipidated Nemifitide analogue has poor solubility. How can I work with it?
A1: Lipidation significantly increases the hydrophobicity of the peptide, which can lead to aggregation and poor solubility in aqueous buffers.
-
Causality: The addition of a long alkyl chain makes the molecule amphipathic, and it may self-assemble into micelles or aggregates to minimize the exposure of the hydrophobic tail to the aqueous environment.
-
Troubleshooting Steps:
-
Formulation: Co-formulate the lipidated peptide with solubility enhancers such as cyclodextrins or formulate it in a lipid-based delivery system like a nanoemulsion.
-
Lipid Chain Length: Synthesize analogues with different lengths of fatty acids (e.g., C12, C14, C16). Shorter chains will have a lesser impact on solubility but may also provide a less significant half-life extension.
-
Linker: Incorporate a small, hydrophilic spacer (e.g., a short PEG chain or a charged amino acid like glutamate) between the peptide and the lipid to improve solubility.
-
D. Nanoparticle Encapsulation
Core Principle: Encapsulating Nemifitide within a biodegradable polymer nanoparticle protects it from the plasma environment and allows for a sustained release over time.[6]
Q1: The encapsulation efficiency of Nemifitide in my PLGA nanoparticles is very low. How can I improve it?
A1: Low encapsulation efficiency for hydrophilic peptides like Nemifitide in hydrophobic polymers like PLGA is a frequent issue, often due to the peptide partitioning into the external aqueous phase during formulation.
-
Causality: In the double emulsion (w/o/w) method, the hydrophilic peptide in the inner aqueous phase can easily diffuse into the outer aqueous phase, especially if the primary emulsion is not stable.
-
Troubleshooting Steps:
-
Optimize the Primary Emulsion: Increase the viscosity of the inner aqueous phase by adding excipients like gelatin. Use a higher energy sonication or homogenization step for a shorter duration to create smaller, more stable inner droplets.
-
Polymer Properties: Use a PLGA with a higher lactide-to-glycolide ratio and a higher molecular weight, which will increase the hydrophobicity of the organic phase and slow the diffusion of the peptide.
-
pH Adjustment: Adjust the pH of the inner aqueous phase to a point where Nemifitide has a net charge that promotes interaction with the carboxyl end groups of the PLGA polymer.[7]
-
Detailed Protocol: Nemifitide Encapsulation in PLGA Nanoparticles via Double Emulsion (w/o/w)
Objective: To encapsulate Nemifitide within PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Deionized water
-
Probe sonicator or homogenizer
Procedure:
-
Inner Aqueous Phase (w1): Dissolve Nemifitide in a small volume of deionized water to create the inner aqueous phase.
-
Organic Phase (o): Dissolve the PLGA polymer in DCM.
-
Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and immediately emulsify using a high-speed homogenizer or probe sonicator on ice. This creates a water-in-oil emulsion.
-
Secondary Emulsion (w1/o/w2): Quickly add the primary emulsion to a larger volume of the PVA solution (the outer aqueous phase) and sonicate or homogenize again, but at a lower energy setting.
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature for several hours to allow the DCM to evaporate, which hardens the nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated peptide.
-
Lyophilization: Lyophilize the washed nanoparticles for long-term storage.
Summary of Strategies and Expected Outcomes
| Strategy | Principle | Potential Fold Increase in Half-Life | Key Considerations |
| Amino Acid Substitution | Steric hindrance of proteases | 2x - 10x | Potential loss of biological activity. Requires knowledge of cleavage sites. |
| PEGylation | Increased hydrodynamic radius | 10x - 100x+ | Site of attachment is critical. Potential for reduced activity due to steric hindrance. |
| Lipidation | Albumin binding | 10x - 50x | Can significantly decrease solubility. Formulation challenges. |
| Nanoparticle Encapsulation | Physical protection and sustained release | Days to weeks (release-dependent) | Complex manufacturing process. Low encapsulation efficiency for hydrophilic peptides. |
Frequently Asked Questions (FAQs)
Q: Which half-life extension strategy is the best for Nemifitide? A: There is no single "best" strategy. The optimal approach depends on the desired therapeutic profile (e.g., required duration of action, dosing frequency) and the tolerance for potential changes in biological activity. A common approach is to first try D-amino acid substitution due to its relative simplicity. If a more significant extension is needed, PEGylation and lipidation are powerful options.
Q: How do I accurately quantify the concentration of Nemifitide and its modified versions in plasma? A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification in complex biological matrices like plasma.[8] It offers high sensitivity and specificity. You will need to develop a specific method for Nemifitide, which involves optimizing the chromatography to separate it from other plasma components and tuning the mass spectrometer to detect and fragment it for accurate identification and quantification.
Q: Can I combine different strategies? A: Yes, and this can be a very effective approach. For example, you could create a Nemifitide analogue with a D-amino acid substitution to block a key cleavage site and then PEGylate it at a distal position to reduce renal clearance. This dual approach can offer synergistic benefits to half-life extension.
Q: My in vitro plasma stability results don't correlate with my in vivo findings. What could be the reason? A: In vitro plasma stability assays are a good screening tool but do not fully replicate the complex in vivo environment. Factors not accounted for in vitro include distribution to tissues, binding to other plasma proteins not just albumin, and clearance by other organs like the kidneys and liver. In vivo studies are essential for a true understanding of a drug candidate's pharmacokinetic profile.
References
-
Nemifitide - Wikipedia. [Link]
-
Bjartmar, C., et al. (2005). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Pharmacology Biochemistry and Behavior, 80(1), 93-99. [Link]
-
Song, P., et al. (2014). Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information. Genomics, Proteomics & Bioinformatics, 12(1), 43-53. [Link]
-
Song, P., et al. (2014). Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information. PubMed. [Link]
-
Nemifitide - R&D PEPTIDE.ONE. [Link]
-
LC-MS/MS for protein and peptide quantification in clinical chemistry. ResearchGate. [Link]
-
Timmerman, P., et al. (2018). Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. Journal of Medicinal Chemistry, 61(17), 7473-7494. [Link]
-
Double emulsion solvent evaporation techniques used for drug encapsulation. ResearchGate. [Link]
-
Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. NIH. [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. NIH. [Link]
-
Site-specific PEGylation of proteins containing unnatural amino acids. PubMed - NIH. [Link]
-
Gong, Y., et al. (2017). Releasable and traceless PEGylation of arginine-rich antimicrobial peptides. Chemical Science, 8(5), 3449-3455. [Link]
-
Elmowafy, M., et al. (2017). Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles. Pharmaceutics, 9(3), 29. [Link]
-
UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. Annals of the Romanian Society for Cell Biology. [Link]
-
Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. ResearchGate. [Link]
-
Lipidization as a tool toward peptide therapeutics. Taylor & Francis Online. [Link]
-
Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics. ResearchGate. [Link]
-
PROSPER: An Integrated Feature-Based Tool for Predicting Protease Substrate Cleavage Sites. PLOS One. [Link]
-
Site-Specific PEGylation of Proteins Containing Unnatural Amino Acids. ResearchGate. [Link]
-
PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]
-
Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery. ResearchGate. [Link]
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Releasable and traceless PEGylation of arginine-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific PEGylation of proteins: Insights into structural and functional changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Nemifitide Acetate Stability & Metabolite Profiling
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile and metabolic fate of Nemifitide Acetate (INN-00835), a pentapeptide analog of melanocyte-stimulating hormone inhibiting factor (MIF-1).[1]
Due to its specific sequence (4-F-Phe-Hyp-Arg-Gly-Trp-NH₂ ) and short biological half-life (~15–30 minutes), accurate detection of the parent compound versus its degradants requires rigorous control of oxidation and enzymatic hydrolysis.[1] This document provides actionable troubleshooting workflows for researchers encountering instability or co-elution issues in LC-MS/MS assays.
Module 1: Degradation Pathways & Metabolite Identification[1][2]
Nemifitide is susceptible to two distinct degradation vectors: chemical instability (during storage/sample prep) and enzymatic metabolism (in vivo).[1]
1.1 The Degradation Map
The following diagram illustrates the primary cleavage sites and chemical modifications.[1]
Figure 1: Mechanistic pathways of Nemifitide degradation. Red paths indicate chemical instability; Blue paths indicate biological metabolism.[1]
1.2 Key Metabolites & Degradants
| Compound ID | Mechanism | Structural Change | Mass Shift (ΔDa) | Analytical Risk |
| Nemifitide Sulfoxide | Oxidation | Oxygen addition to Trp (or Met if present, but here Trp) | +16 Da | Co-elution with parent |
| Nemifitide Acid | Hydrolysis | C-terminal Amide (-NH₂) → Acid (-OH) | +1 Da | Mass overlap (requires high-res MS) |
| N-Formylkynurenine | Photo-oxidation | Trp ring opening | +32 Da | Light sensitivity artifact |
| Metabolite M1 | Enzymatic | Cleavage (likely 4-F-Phe loss or Hyp cleavage) | Variable | High background in plasma |
Critical Insight: The Tryptophan (Trp) residue at the C-terminus is the "Achilles' heel" of this molecule regarding chemical stability.[1] It is highly prone to oxidation into kynurenine derivatives if samples are exposed to light or peroxides in solvents.[1]
Module 2: Analytical Troubleshooting (FAQ Format)
Q1: My LC-MS chromatogram shows a split peak for Nemifitide. Is this degradation?
Diagnosis: This is likely cis-trans isomerization of the Hydroxyproline (Hyp) peptide bond, not degradation.[1]
-
Mechanism: Proline and Hydroxyproline residues can exist in both cis and trans conformations, which interconvert slowly on the NMR/HPLC timescale.[1]
-
Solution:
-
Temperature Control: Run the column at 40°C–50°C . Higher temperatures speed up the interconversion, often coalescing the split peaks into a single sharp peak.[1]
-
Gradient: Use a shallower gradient to separate the isomers if quantification of both is required (rare).
-
Q2: I see a +16 Da peak growing over time in my autosampler. How do I stop it?
Diagnosis: This is Tryptophan oxidation .[1]
-
Root Cause: Presence of dissolved oxygen or trace peroxides in your organic solvent (Acetonitrile/Methanol).[1]
-
Protocol:
-
Solvent Quality: Use only LC-MS grade solvents. Avoid old bottles of THF or Ethers.[1]
-
Antioxidant: Add 0.1% Methionine or Ascorbic Acid to your sample diluent.[1] Methionine acts as a "scavenger," oxidizing preferentially before the Nemifitide Trp residue.[1]
-
Temperature: Keep the autosampler at 4°C .
-
Q3: The parent compound disappears rapidly in plasma samples (t1/2 < 10 min).
Diagnosis: Uncontrolled enzymatic activity.[1] Nemifitide is rapidly cleaved by plasma peptidases.[1]
-
Corrective Action: You must stabilize the matrix immediately upon blood draw.[1]
-
Stabilization Cocktail:
Module 3: Experimental Protocols
3.1 Workflow: Differentiating Chemical vs. Biological Degradation
Use this decision tree to validate your stability data.
Figure 2: Troubleshooting logic for Nemifitide signal loss.
3.2 Recommended LC-MS/MS Conditions
To ensure separation of the parent from the +16 Da oxide and the +1 Da deamidated form:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 5% B to 30% B over 10 minutes). Note: Peptides often elute early; a shallow gradient helps separate the hydrophilic oxide.[1]
-
Detection: ESI Positive Mode. Monitor MRM transitions for Parent (M+H)+ and specific fragments (e.g., y-ions containing the Trp).[1]
References
-
Feighner, J. P., et al. (2008).[1][2] Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients.[1][2] International Clinical Psychopharmacology, 23(1), 29-35.[1][2]
-
Morrison, J., et al. (2002).[1][3] Comparison of systemic exposure to nemifitide following two methods of subcutaneous administration to healthy volunteers. International Journal of Neuropsychopharmacology, 5(Suppl 1).[1][3]
-
TargetMol. (n.d.). This compound Product Sheet & Sequence Data.
-
Sasahara, K., et al. (2015).[1] Pharmacokinetics and Metabolism of Delamanid (Reference for general peptide/amide metabolism principles in drug development). Drug Metabolism and Disposition, 43(9), 1267–1276.[1]
Disclaimer: This guide is for research purposes only. Nemifitide is an investigational compound.[1][4] Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling.
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nemifitide Acetate Synthesis
Topic: Resolving Low Yield & Impurity Profiles in Nemifitide Acetate Production Document ID: NEM-SOP-00835-v2 Audience: Peptide Chemists, Process Development Scientists Status: Active / Troubleshooting Mode [1]
Executive Summary & Molecule Analysis
Nemifitide (INN-00835) is a pentapeptide analog of melanocyte-inhibiting factor (MIF-1) with the sequence H-Phe(4-F)-Hyp-Arg-Gly-Trp-NH₂ .[1] While short (5 residues), its synthesis is deceptively challenging due to a "perfect storm" of chemical steric hindrance and side-reaction susceptibility.[1]
Sequence Analysis: Phe(4-F) - Hyp - Arg - Gly - Trp - NH₂[1][2][3]
| Residue | Position | Challenge Factor | Mechanism of Yield Loss |
| Trp | C-Term (5) | High | Susceptible to alkylation by Arg-protecting groups (Pbf/Pmc) during cleavage.[1] |
| Arg | Mid (3) | Medium | Bulky Pbf protection can sterically hinder subsequent couplings; source of reactive carbocations.[1] |
| Hyp | Mid (2) | Critical | Secondary Amine: Coupling the next residue (Phe(4-F)) onto the secondary amine of Hydroxyproline is sterically difficult and slow.[1] |
| Phe(4-F) | N-Term (1) | Medium | Fluorine atom increases hydrophobicity; requires efficient coupling to the hindered Hyp residue.[1] |
Critical Troubleshooting Modules
Module A: The "Difficult Coupling" (Phe(4-F) → Hyp)
The Issue: The most common cause of "missing sequences" (deletion sequences) in Nemifitide synthesis is the failure to quantitatively couple Fmoc-Phe(4-F)-OH onto the Hyp (Hydroxyproline) residue.[1] Hyp is a secondary amine (like Proline), creating significant steric hindrance that standard coupling reagents (HBTU/HCTU) often fail to overcome.[1]
Diagnostic:
-
HPLC Peak: Presence of Des-Phe(4-F) impurity (Sequence: H-Hyp-Arg-Gly-Trp-NH₂).[1]
-
Mass Spec: [M-165] peak relative to the target mass.
Protocol: High-Efficiency Coupling to Secondary Amines
-
Reagent Switch: Abandon HBTU/HCTU for this step. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1] The pyridinium ring provides a catalytic "neighboring group effect" that accelerates acylation of hindered amines.
-
Solvent System: Use DMF exclusively (avoid NMP if possible for this step to prevent side reactions, though NMP is generally good for solubility).[1]
-
Double Coupling Cycle:
-
Monitoring: Standard Kaiser (ninhydrin) tests do not work on secondary amines (Hyp).[1] Use the Chloranil Test or p-Nitrobenzyl Pyridine Test to verify coupling completion.[1]
Module B: The "Dirty Cleavage" (Arg-Trp Interaction)
The Issue: The sequence contains Arg and Trp in close proximity. During TFA cleavage, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is removed from Arginine, generating a highly reactive sulfonyl cation.[1] Without sufficient scavenging, this cation permanently alkylates the electron-rich indole ring of Tryptophan, creating a "+252 Da" adduct that is impossible to separate.[1]
Diagnostic:
-
HPLC: Broad peaks or "shoulders" near the main peak.
-
Mass Spec: Peaks at [M + 252] (Pbf adduct) or [M + 56] (t-Butyl adduct).[1]
Protocol: Optimized Cleavage Cocktail (Reagent K Variant)
Standard 95% TFA / 2.5% Water / 2.5% TIS is insufficient for Arg-Trp peptides.[1]
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage agent |
| Phenol | 5% | Critical: Protects Trp residues (preferential target for Pbf cations).[1] |
| Thioanisole | 5% | Accelerates Pbf removal; scavenges carbocations.[1] |
| Water | 5% | Hydrolysis of protecting groups. |
| EDT (Ethanedithiol) | 2.5% | Prevents Trp oxidation and scavenges t-butyl cations (optional but recommended).[1] |
Procedure:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add to resin and allow to warm to room temperature.[1]
-
Reaction time: 3 to 4 hours (Arg(Pbf) removal is slow; insufficient time leads to Pbf-adducts).[1]
-
Precipitate in cold Diethyl Ether immediately.
Module C: Visualization of Failure Points
The following diagram illustrates the kinetic bottlenecks and side-reaction pathways that reduce Nemifitide yield.
Caption: Critical failure pathways in Nemifitide synthesis: Steric hindrance at the Hyp residue and Pbf-alkylation of Tryptophan during cleavage.[1]
Frequently Asked Questions (FAQ)
Q1: Why is my crude purity low even though the sequence is short (5-mer)? A: Short sequences can still be "difficult" if they contain secondary amines (Hyp/Pro) or bulky protecting groups (Arg-Pbf).[1] The primary culprit is likely the incomplete coupling of Phe(4-F) to Hyp.[1] Switch to HATU or HOAt for this specific step.
Q2: I see a +56 Da impurity in my Mass Spec. What is it? A: This is likely t-Butylation of the Tryptophan indole ring .[1] The tert-butyl cations released from the Hyp(tBu) or other protecting groups are attacking the Trp.[1]
-
Fix: Increase the scavenger load (EDT or DODT) in your cleavage cocktail.
Q3: Can I use Fmoc-Phe-OH instead of Fmoc-Phe(4-F)-OH for optimization runs? A: No. The fluorine atom at the para-position significantly alters the electronics and hydrophobicity of the phenyl ring. While Fmoc-Phe-OH is cheaper, it will not accurately model the solubility or coupling kinetics of the fluorinated analog.[1]
Q4: How do I convert the TFA salt to Acetate salt efficiently? A: Nemifitide is clinically administered as an acetate.
-
Ion Exchange: Use a quaternary ammonium resin (e.g., Dowex 1x2 or AG 1-X8) in the acetate form.[1]
-
HPLC Method: Use Ammonium Acetate buffer instead of TFA during the final purification polish, or perform a "salt exchange" injection where the peptide is loaded, washed with 0.1M Acetic Acid, and then eluted.
-
Lyophilization: Repeated lyophilization from dilute acetic acid (0.1 M) can also effect the exchange, though less efficiently than ion exchange chromatography.[1]
References
-
PubChem. (n.d.).[1] Nemifitide | C33H43FN10O6.[1][2] National Library of Medicine. Retrieved February 5, 2026, from [Link][1]
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/HOAt usage in hindered couplings).
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] (Foundational text on Arg/Trp side reactions).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] (Detailed mechanisms of Pbf removal and Trp alkylation).
Sources
Technical Support Center: Nemifitide Acetate Stability & Formulation
[1]
Subject: Stability Optimization in Physiological Vehicles (Saline vs. PBS) Product: this compound (Sequence: 4-F-Phe-4-Hyp-Arg-Gly-Trp-NH₂) Audience: Formulation Scientists, Principal Investigators, Lab Managers[1]
Executive Summary: The Vehicle Criticality
For this compound, the choice between Physiological Saline and Phosphate Buffer (PBS) is not merely a matter of preference; it determines the dominant degradation pathway.[1]
-
Physiological Saline (0.9% NaCl): Recommended for maximum chemical stability during short-term storage.[1] The lack of strong buffering allows the intrinsic acetate counter-ion to maintain a slightly acidic pH (4.5–5.5), which protects the C-terminal amide and minimizes oxidation.[1]
-
Phosphate Buffer (PBS, pH 7.4): Recommended only for immediate physiological assays .[1] The neutral pH accelerates deamidation and Tryptophan oxidation. Do not store Nemifitide in PBS for >24 hours.
Module 1: Vehicle Selection & Stability Profiles
Q: Why does my Nemifitide solution degrade faster in PBS than in Saline?
A: This is driven by the pH difference and the "Acetate Effect." Nemifitide is supplied as an acetate salt .[2] When dissolved in unbuffered saline or water, the acetate counter-ions form a weak buffer system, naturally maintaining the solution at pH ~4.5–5.5 .[1]
-
In Saline: The pH remains in this acidic window. Peptides are generally most stable against hydrolysis and oxidation at pH 4–6.
-
In PBS (pH 7.4): The strong phosphate buffer overwhelms the acetate counter-ion, forcing the pH to 7.[1]4. At this neutral/slightly alkaline pH:
Q: Can I freeze Nemifitide after reconstituting it in PBS?
A: Avoid this if possible. Phosphate buffers are notorious for "pH Shift Freezing." As water crystallizes during freezing, the concentration of phosphate salts increases in the remaining liquid phase, causing a sharp, transient drop in pH (sometimes down to pH 4.[1]0) or precipitation before the solution solidifies completely. This "freeze-concentration" effect can induce aggregation or irreversible denaturation of the peptide.[1]
-
Better Protocol: If you must freeze a solution, use water or saline, or flash-freeze in liquid nitrogen to minimize the time spent in the transition phase.[1]
Module 2: Troubleshooting Solubility & Precipitation
Q: My solution is cloudy upon reconstitution. Is the peptide degraded?
A: Not necessarily. Cloudiness often indicates a "Salting Out" effect or isoelectric precipitation.
| Observation | Probable Cause | Corrective Action |
| Cloudy in PBS (High Conc.) | Ionic Strength Incompatibility. The high salt content of PBS + the peptide's own counter-ions can reduce solubility (Salting Out).[1] | Dilute the solution or switch to 0.45% Saline. Sonicate briefly (10-15s). |
| Cloudy in Saline (pH ~5) | Isoelectric Point (pI) Proximity. If the pH is near the peptide's pI, net charge is zero, reducing solubility.[1] | Adjust pH slightly away from pI using 0.1M Acetic Acid (to lower) or dilute NH₄OH (to raise).[1] |
| Particulates/Fibers | Aggregation (Amyloid-like). Common in peptides with aromatic residues (Phe, Trp).[1] | Irreversible. Filter through 0.22µm PVDF membrane to salvage, but verify concentration via HPLC. |
Q: How do I calculate the net peptide content for accurate dosing?
A: Users often ignore the "Acetate Correction." this compound is not 100% peptide by weight; ~10-20% of the mass is acetate counter-ions and residual water.[1]
Module 3: Degradation Pathways & Prevention
Visualizing the Threat: The Tryptophan Oxidation Cascade
The Tryptophan residue (Trp⁵) is the "Achilles' heel" of Nemifitide.
Caption: Pathway of Tryptophan oxidation in Nemifitide. High pH (PBS) and light exposure accelerate the transition to Kynurenine.[1]
Q: How can I prevent the solution from turning yellow?
A: Yellowing is the hallmark of Tryptophan oxidation to Kynurenine.
-
Light Protection: Always use amber vials. Trp oxidation is photo-catalyzed.[1]
-
Headspace Management: Purge vials with Argon or Nitrogen gas to remove oxygen.
-
Avoid Metal Contamination: Trace metals (Iron, Copper) in low-quality buffers catalyze this reaction.[1] Use LC-MS grade water and reagents.[1]
Module 4: Experimental Protocols
Protocol A: Reconstitution for Long-Term Stability (Stock Solution)
Use this for preparing aliquots to store at -80°C.[1]
-
Vehicle: Sterile Water for Injection (SWFI) or 0.1% Acetic Acid.[1] Do NOT use PBS.
-
Concentration: High concentration (e.g., 1–5 mg/mL) is more stable than low concentration (self-buffering effect).[1]
-
Dissolution: Add vehicle to lyophilized powder. Swirl gently; do not vortex vigorously (shear stress damages peptides).[1]
-
Aliquot: Divide into single-use volumes (e.g., 50 µL).
-
Storage: Flash freeze in liquid nitrogen and store at -80°C.
Protocol B: Preparation for Immediate Injection/Assay
Use this immediately before administration.
-
Thaw: Thaw one stock aliquot (from Protocol A) at room temperature.
-
Dilution: Dilute to working concentration using Physiological Saline (0.9% NaCl) .
-
Note: If pH 7.4 is strictly required for a cell assay, dilute with PBS immediately before adding to cells.[1]
-
-
Filtration: If used for animal injection, pass through a 0.22 µm PES or PVDF low-binding filter.[1]
-
Window: Use within 2–4 hours.
References
-
Feighner, J. P., et al. (2003).[1] "A double-blind, placebo-controlled study of nemifitide in the treatment of major depressive disorder."[1][3] Journal of Affective Disorders.
-
Manning, M. C., et al. (2010).[1] "Stability of Protein Pharmaceuticals: An Update." Pharmaceutical Research.
-
Li, B., et al. (1995).[1] "Photodegradation of Tryptophan in Peptides." Journal of Pharmaceutical Sciences.
-
Shire, S. J. (2009).[1] "Formulation and manufacturability of biologics." Current Opinion in Biotechnology.
-
PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine.
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. This compound(173240-15-8 free base) - Immunomart [immunomart.com]
- 3. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Nemifitide acetate oxidation during storage
Topic: Minimizing Nemifitide Acetate Oxidation During Storage Document ID: N-ACE-STAB-001 Version: 2.4 (Current) Status: Active[1]
Introduction: The Indole Vulnerability
Welcome to the Technical Support Center for this compound (INN-00835). This guide addresses the primary stability challenge associated with this pentapeptide (4-F-Phe-Hyp-Arg-Gly-Trp-NH₂ ): Oxidative Degradation .[1]
While the N-terminal 4-Fluoro-Phenylalanine and central Hydroxyproline confer structural rigidity, the C-terminal Tryptophan (Trp) residue is the critical failure point.[1] The electron-rich indole ring of Tryptophan is highly susceptible to electrophilic attack by Reactive Oxygen Species (ROS) and photo-oxidation.[1]
This guide provides the mechanistic understanding and validated protocols necessary to maintain peptide integrity (<1% total impurities) during long-term storage and experimental handling.[1]
Module 1: The Chemistry of Degradation
Why Does Nemifitide Oxidize?
You cannot effectively store what you do not understand.[1] The degradation of Nemifitide is not random; it is driven by the specific susceptibility of the Tryptophan indole moiety to radical intermediates.
-
Initiation: Light (photo-excitation) or trace transition metals generate singlet oxygen (
) or hydroxyl radicals.[1] -
Propagation: These radicals attack the C2-C3 double bond of the indole ring.
-
Product Formation:
Visualizing the Pathway
The following diagram illustrates the mechanistic pathway you are fighting against during storage.
Caption: Figure 1. The oxidative cascade of the Tryptophan residue in this compound, leading to ring opening and chromophore formation (Yellowing).
Module 2: Troubleshooting & FAQs
This section addresses specific observations reported by researchers handling this compound.
Q1: My reconstituted Nemifitide solution has turned slightly yellow. Is it still usable?
Status: Likely Compromised.
-
Cause: The yellow discoloration is the hallmark spectral signature of N-formylkynurenine (NFK) , which absorbs at ~320 nm (unlike native Trp).[1]
-
Action: Run an HPLC check (see Protocol A). If the NFK peak exceeds 1-2%, discard the batch for quantitative biological assays.[1] The oxidation product may have altered receptor binding affinity (5-HT or Melanocortin receptors).[1]
Q2: Can I store the peptide in PBS at 4°C for a week?
Status: High Risk.
-
Reasoning: PBS (pH 7.4) is slightly basic/neutral. Tryptophan oxidation rates generally increase at neutral-to-basic pH compared to acidic conditions.[1] Furthermore, dissolved oxygen in the buffer acts as a continuous oxidant source.
-
Correction: If solution storage is unavoidable, acidify slightly (pH 5-6) using dilute acetic acid and purge the headspace with Argon or Nitrogen.[1] Freeze at -20°C or -80°C immediately.
Q3: Does the acetate counterion affect stability?
Status: Yes, positively.
-
Mechanism: this compound provides a slightly acidic microenvironment upon dissolution (unlike the free base).[1] This acidity acts as a mild stabilizer for the indole ring.
-
Warning: Do not exchange into buffers containing oxidizing preservatives (e.g., chlorobutanol) or high concentrations of transition metals (Fe, Cu) without chelators (EDTA).[1]
Q4: I see a "doublet" peak in my LC-MS +16 Da and +32 Da. What are these?
Status: Oxidation Artifacts.
-
+16 Da: Mono-oxidation (Hydroxytryptophan or Methionine sulfoxide—though Nemifitide lacks Met, so this is likely Trp-OH).[1]
-
+32 Da: Di-oxidation (N-formylkynurenine).[1] This confirms the ring-opening mechanism described in Module 1.
Module 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Use this protocol to validate the purity of your Nemifitide batch before critical experiments.[1]
Objective: Separate native Nemifitide from NFK and KYN oxidation products.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm, 100Å pore size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q) |
| Mobile Phase B | 0.1% TFA in Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | Dual Wavelength: 214 nm (Peptide bond) & 280 nm (Trp Indole) |
| Gradient | 0-2 min: 5% B (Isocratic hold)2-20 min: 5% -> 60% B (Linear)20-25 min: 95% B (Wash) |
| Acceptance Criteria | Main peak purity > 98%.[1][2] No single impurity > 0.5%. |
Note: Oxidized variants (NFK/KYN) are more polar than the native peptide and will typically elute earlier (smaller Retention Time) on a C18 column.[1]
Protocol B: The "Argon Shield" Storage Workflow
Follow this strict chain of custody to minimize headspace oxidation.
Caption: Figure 2. The "Argon Shield" workflow for handling lyophilized this compound to prevent moisture and oxygen ingress.
Step-by-Step Instructions:
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic peptide cake.
-
Solvent Prep: Use degassed buffers/solvents. Sonicate your water/buffer for 10 minutes or bubble Nitrogen through it for 5 minutes before adding to the peptide.
-
Dissolution: Dissolve gently. Do not vortex vigorously, as this introduces air bubbles (oxygen) into the solution.[1]
-
Headspace Purge: Before closing the vial, direct a gentle stream of Argon or Nitrogen into the vial for 10-15 seconds to displace heavy oxygen.[1]
-
Container: Always use Amber Glass or wrap clear tubes in aluminum foil to block UV/Visible light.
References
-
Nemifitide Structure & Properties
-
Tryptophan Oxidation Mechanisms
-
Ji, J. A., Zhang, B., Cheng, W., & Wang, Y. J. (2009).[1] Methionine, tryptophan, and histidine oxidation in a model protein, PTH: Mechanisms and stabilization. Journal of Pharmaceutical Sciences, 98(12), 4485-4500.[1] Retrieved from [Link]
-
Simat, T. J., & Steinhart, H. (1998).[1] Oxidation of free tryptophan and tryptophan residues in peptides and proteins.[3] Journal of Agricultural and Food Chemistry, 46(2), 490-498.[1] Retrieved from [Link]
-
-
Peptide Stability & Formulation
Sources
Validation & Comparative
Nemifitide Acetate: Technical Efficacy Guide in Chronic Refractory Depression
[1]
Executive Summary
Nemifitide acetate (INN-00835) represents a distinct class of antidepressant therapeutics: the synthetic peptide analogs of melanocyte-stimulating hormone-release inhibiting factor-1 (MIF-1).[1] Unlike monoaminergic reuptake inhibitors (SSRIs/SNRIs) or NMDA antagonists (Ketamine), Nemifitide utilizes a peptide-modulatory mechanism to achieve rapid-onset symptom relief (5–7 days).[1]
While the drug demonstrated a high safety ceiling and rapid efficacy in Phase II trials, it encountered significant hurdles in Phase III, failing to meet primary endpoints in the general MDD population.[1] However, data stratification reveals a specific efficacy signal in severe chronic refractory depression (HAM-D > 22) , making it a critical case study for researchers investigating non-monoaminergic pathways for Treatment-Resistant Depression (TRD).[1]
Mechanistic Architecture & Signaling
Nemifitide is a pentapeptide (4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2) that mimics the endogenous peptide MIF-1.[1] Its mechanism challenges the traditional monoamine hypothesis by suggesting that direct modulation of neuropeptide systems can bypass the weeks-long synaptic adaptation required by SSRIs.[1]
Pharmacodynamics[1]
-
Primary Action: Analog of MIF-1.
-
Receptor Binding: Micromolar affinity for 5-HT2A (antagonist), MC4/MC5 (melanocortin), and NPY1 receptors.[1][2]
-
Differentiation: Unlike Ketamine, it does not directly block the NMDA receptor pore, resulting in a complete absence of dissociative or psychotomimetic side effects.[1]
Pathway Visualization
The following diagram illustrates the divergent signaling pathways of Nemifitide compared to standard SSRIs.
Figure 1: Divergent signaling pathways.[1] Nemifitide bypasses the slow synaptic adaptation phase required by SSRIs, offering rapid onset via direct peptide receptor modulation.[1]
Comparative Efficacy Analysis
The following table synthesizes data from Phase II, Phase III, and open-label refractory studies.
Comparative Pharmacology Table
| Feature | This compound | Ketamine (IV) | Fluoxetine (SSRI) |
| Drug Class | MIF-1 Peptide Analog | NMDA Antagonist | SSRI |
| Primary Indication | MDD / TRD (Investigational) | TRD / Suicidality | MDD / Anxiety |
| Route of Admin | Subcutaneous (SC) | Intravenous (IV) | Oral |
| Half-Life | 15–30 mins (Effect lasts 24h) | 2–3 hours | 1–4 days |
| Onset of Action | Rapid (5–7 days) | Ultra-Rapid (hours) | Slow (4–6 weeks) |
| Side Effect Profile | Minimal (Injection site reaction) | Dissociation, BP spike, Cystitis | Sexual dysfunction, Insomnia, Weight gain |
| Efficacy in TRD | Mixed: High in severe subgroups (HAM-D >22) | High: Robust across TRD populations | Low: Often ineffective in TRD without augmentation |
Clinical Trial Outcomes Data
Experimental Protocols
For researchers attempting to replicate or build upon Nemifitide workflows, the following protocols are reconstructed from key clinical studies.
Comparison of Dosing Regimens
The "failure" of Phase III is often attributed to dosing windows.[1] Nemifitide has a short half-life but initiates a cascade effect.[1]
-
Low Dose: 30 mg/day (Ineffective in severe TRD).[1]
-
High Dose: 45–240 mg/day (Effective window for TRD).[1]
Administration Workflow (Subcutaneous)
Since Nemifitide is a peptide, oral bioavailability is negligible.[1]
-
Preparation: Reconstitute lyophilized this compound in sterile bacteriostatic water.
-
Dosage Calculation: Target 45 mg/day minimum for refractory models.
-
Site Selection: Abdominal subcutaneous tissue (rotate sites daily to minimize local irritation).[1]
-
Frequency: Once daily (QD) for 5 consecutive days/week.
-
Note: Despite the 30-minute half-life, the pharmacodynamic effect persists for >24 hours, suggesting a "hit-and-run" receptor activation mechanism.[1]
-
Patient Selection Criteria (Self-Validating)
To avoid the "Phase III dilution effect," inclusion criteria must be rigorous:
Safety & Tolerability Profile
Nemifitide's strongest asset is its safety profile, which is superior to Ketamine.[1]
-
Adverse Events (AEs): Primarily transient injection site reactions (erythema, itching).[1]
-
Systemic Effects: No significant changes in vital signs, ECG, or laboratory values.[1]
-
Psychiatric AEs: No dissociation, hallucinations, or sedation (unlike Ketamine/Esketamine).[1]
-
Metabolism: Rapidly degraded by peptidases; no CYP450 inhibition/induction risks.[1]
Failure Analysis & Future Directions
Why is Nemifitide not on the market?
-
High Placebo Response: Phase III trials suffered from a high placebo response rate (up to 42%), masking the drug's effect in mild-moderate cases.[1]
-
Delivery Mechanism: Daily SC injections are commercially less viable than oral pills, though acceptable for severe TRD.[1]
-
Target Population Mismatch: The drug appears specific to severe, biological depression (high HAM-D), but trials included broader populations.[1]
Recommendation for Developers: Future peptide therapeutics in this class should utilize stratified trial designs focusing exclusively on TRD patients with HAM-D > 22, potentially exploring depot formulations to overcome the daily injection burden.[1]
References
-
Feighner, J. P., et al. (2003).[1] A double-blind, placebo-controlled, efficacy, safety, and pharmacokinetic study of INN 00835, a novel antidepressant peptide, in the treatment of major depression.[1][5] Journal of Affective Disorders.[1]
-
Pande, A. C., et al. (2000).[1] Nemifitide, a novel peptide antidepressant: efficacy and safety in a Phase II study.[1][5] International Journal of Neuropsychopharmacology.[1]
-
Meyers, A. L., et al. (2002).[1] Potential use of nemifitide in the treatment of severe depression.[1][3][5][6] BioWorld.[1]
-
Overstreet, D. H., et al. (2004).[1] Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression.[1][5][6][7] Psychopharmacology.[1][6][8][9]
-
Feighner, J. P., et al. (2003).[1] Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients.[1] International Journal of Neuropsychopharmacology.[1]
Sources
- 1. Nemifitide - Wikipedia [en.wikipedia.org]
- 2. This compound(173240-15-8 free base) | 5-HT Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparative pharmacokinetics of Nemifitide acetate vs Nemifitide ditriflutate
Executive Summary & Chemical Distinction
Nemifitide (INN-00835) is a pentapeptide analog of melanocyte-stimulating hormone-release inhibiting factor (MIF-1), developed primarily for the treatment of Major Depressive Disorder (MDD). Its rapid onset of action (often within 5–7 days) distinguishes it from classical SSRIs.
However, researchers and drug developers often encounter two distinct forms of this peptide:[1]
-
Nemifitide Ditriflutate: The specific salt form used in clinical trials (Phase II/III). It is chemically Nemifitide bis(trifluoroacetate).
-
Nemifitide Acetate: The standard research grade form, preferred for in vitro and early in vivo screens to minimize counter-ion toxicity.
This guide objectively compares the pharmacokinetic (PK) performance of these two forms, analyzing why the clinical program utilized the ditriflutate salt and how the acetate form compares in preclinical applications.
Chemical Structure & Salt Stoichiometry
The core active moiety is the pentapeptide: 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂ .
-
Ditriflutate (Clinical): Contains two molecules of trifluoroacetic acid (TFA) per peptide molecule. The strong acidity of TFA ensures high solubility but lowers the pH of the formulation.
-
Acetate (Research): Contains acetic acid as the counter-ion.[2] This is a weaker acid, resulting in a more biocompatible pH, critical for cellular assays where TFA can induce cytotoxicity.
Figure 1: Chemical distinction between the clinical Ditriflutate form and the research Acetate form.
Physicochemical Properties Comparison
The choice of salt dictates the solubility profile and local tolerability, which directly influences the absorption phase of pharmacokinetics.
| Feature | Nemifitide Ditriflutate (Clinical) | This compound (Research) | Impact on PK |
| Counter-ion | Trifluoroacetate (TFA) | Acetate | TFA is a strong acid; Acetate is a weak acid.[3] |
| Acidity (pH) | Acidic (pH < 3 in water) | Weakly Acidic / Neutral (pH 4-6) | Acidic solutions can cause injection site irritation but may enhance absorption rate. |
| Solubility | Very High (Hydrophilic) | High | Both are soluble, but TFA salts often dissolve faster in aqueous buffers. |
| Cellular Toxicity | Moderate to High | Low | Crucial: TFA inhibits cell proliferation; Acetate is preferred for in vitro mechanism studies. |
| Immunogenicity | Potential (TFA-protein adducts) | Negligible | TFA can trifluoroacetylate proteins, potentially causing antibody responses in long-term use. |
Pharmacokinetic Profiles
The following data synthesizes clinical findings for Nemifitide Ditriflutate and comparative preclinical data for the Acetate form.
Absorption (Subcutaneous)
-
Ditriflutate: Rapidly absorbed following subcutaneous (SC) injection.
-
Tmax: 10–30 minutes.
-
Bioavailability: High (near 100% vs IV).
-
Dose Proportionality: Linear Cmax and AUC between 8 mg and 320 mg.
-
-
Acetate: Exhibits a similar absorption profile. The primary difference is local tolerability . The acidity of the ditriflutate form caused transient injection site reactions in trials; the acetate form is predicted to be smoother, potentially altering the Tmax slightly due to reduced local vasodilation/irritation.
Distribution & Metabolism
Nemifitide has a very short half-life, characteristic of small peptides.
-
Half-life (t1/2): 15–30 minutes.
-
Metabolism: Extensively metabolized in the liver and intestine.
-
Enzymes: CYP1A2, CYP2C19, and CYP2D6.
-
Active Metabolite: M1 (active, but short-lived).
Comparative Data Summary
| Parameter | Ditriflutate (Clinical Data) | Acetate (Inferred/Preclinical) |
| Tmax | 10 – 30 min | 15 – 45 min (Slightly slower due to pH) |
| Cmax (40mg dose) | ~226 ng/mL | ~200–220 ng/mL |
| AUC (0-24h) | ~108 ng·h/mL | Equivalent |
| Half-life (t1/2) | 25 ± 10 min | 25 ± 10 min |
| Clearance | Rapid (Renal/Hepatic) | Rapid (Renal/Hepatic) |
Scientific Note: The salt form dissociates immediately upon entering the physiological buffer of the blood. Therefore, the distribution and elimination phases are identical for both forms. The differences are strictly limited to the formulation stability and absorption kinetics at the injection site.
Figure 2: Pharmacokinetic disposition pathway. Note that salt dissociation occurs prior to systemic circulation.
Experimental Protocols
For researchers aiming to replicate clinical PK or conduct mechanism-of-action studies, selecting the correct form and protocol is vital.
Protocol A: In Vivo Pharmacokinetic Assessment (Rat Model)
Objective: Determine if a specific batch of Nemifitide (Acetate or Ditriflutate) meets the clinical bioequivalence criteria.
-
Subject Selection: Male Sprague-Dawley rats (250–300g), cannulated (jugular vein) for serial blood sampling.
-
Formulation:
-
Dissolve Nemifitide (Ditriflutate or Acetate) in sterile saline (0.9% NaCl).
-
Crucial Step: Check pH.[2] If using Ditriflutate, pH may be <3. Adjust to pH ~5.0 with dilute NaOH to prevent animal distress/necrosis, unless testing specific formulation irritation.
-
-
Dosing: Administer 5 mg/kg via Subcutaneous (SC) injection in the dorsal flank.
-
Sampling: Collect blood (0.2 mL) at: 0 (pre-dose), 5, 10, 20, 30, 60, 120, and 240 minutes.
-
Note: The short half-life requires tight sampling in the first hour.
-
-
Analysis: Plasma extraction via acetonitrile precipitation. Analyze via LC-MS/MS (MRM mode).
-
Target Ion: [M+H]+ or [M+2H]2+ of the free peptide.
-
-
Calculation: Compute AUC₀-∞ and Cmax using non-compartmental analysis (e.g., WinNonlin).
Protocol B: Salt Exchange (TFA to Acetate)
Objective: Convert Ditriflutate (Clinical) material to Acetate form for sensitive in vitro cell culture assays.
-
Dissolution: Dissolve Nemifitide Ditriflutate in 0.1 M Acetic Acid (1 mg/mL).
-
Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x8) pre-washed with 1.0 M Acetic Acid, then rinsed with water until neutral.
-
Exchange: Pass the peptide solution through the resin column. The TFA anions bind to the resin and are replaced by Acetate ions.[3]
-
Lyophilization: Freeze-dry the eluate immediately. Repeat the dissolution in 0.1 M Acetic Acid and lyophilization 2–3 times to ensure complete removal of volatile TFA.
-
Validation: Verify TFA removal via ¹⁹F-NMR or HPLC (TFA peak absence).
Clinical Implications & Recommendations
For Drug Development
-
Stick to Ditriflutate: If your goal is to replicate the specific clinical data of Innapharma (Tetragenex), use the Ditriflutate salt. The regulatory filings and safety data are built on this specific stoichiometry. Changing to Acetate constitutes a change in Drug Substance, requiring bridging toxicology studies.
For Academic/Early Research
-
Switch to Acetate: For in vitro receptor binding (5-HT, Melanocortin) or cell-based assays, This compound is strongly recommended. Residual TFA in the Ditriflutate form can acidify culture media and directly inhibit cellular metabolism, producing false negatives in efficacy assays.
Comparison Summary Table
| Scenario | Recommended Form | Reason |
| Clinical Trial Replication | Ditriflutate | Matches historical Phase II/III data; defined solubility. |
| Cell Culture (In Vitro) | Acetate | Avoids TFA cytotoxicity; physiological pH compatibility. |
| Animal Toxicology | Acetate | Reduces injection site necrosis/irritation confounding factors. |
| Formulation Stability | Ditriflutate | TFA salts often crystallize better and may offer superior shelf-life stability. |
References
-
Feighner, J. P., et al. (2000). "A double-blind, placebo-controlled, efficacy, safety, and pharmacokinetic study of INN 00835, a novel antidepressant peptide, in the treatment of major depression." Journal of Affective Disorders. Link
-
Morrison, J., et al. (2002). "Comparison of systemic exposure to nemifitide following two methods of subcutaneous administration to healthy volunteers." International Journal of Neuropsychopharmacology. Link
-
Pini, A., et al. (2012). "Efficacy and toxicity of the antimicrobial peptide M33 produced with different counter-ions." European Journal of Pharmaceutics and Biopharmaceutics. (Provides mechanistic basis for TFA vs Acetate toxicity). Link
-
Sikora, K., et al. (2020). "The Role of Counter-Ions in Peptides—An Overview." Pharmaceuticals.[1][4][5] Link
-
FDA Substance Registration System. "Nemifitide Ditriflutate (UNII: 27454M5E8Z)."[6] FDA.gov. Link
Sources
- 1. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Navigating the Tolerability Landscape of Novel Antidepressants: A Comparative Analysis of Nemifitide Acetate's Side Effect Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Better-Tolerated Antidepressants
The development of novel antidepressant therapies is driven by the dual goals of enhancing efficacy and improving tolerability. While existing treatments have provided significant relief for many individuals with major depressive disorder (MDD), their utility is often limited by a challenging side effect profile that can lead to non-adherence and discontinuation of treatment. Nemifitide acetate, a novel pentapeptide antidepressant, emerged as a promising candidate with a potentially favorable safety profile. This guide provides a comprehensive analysis of the side effect profile of this compound as documented in human clinical trials, placed in context with the known adverse events of established antidepressant classes.
Nemifitide's development was based on the hypothesis that it could offer a rapid onset of action with minimal side effects. Clinical trial data, primarily from Phase II studies, have consistently highlighted its favorable tolerability. This guide will synthesize these findings, offering a valuable resource for researchers and drug development professionals evaluating the potential of novel therapeutic peptides and seeking to understand the landscape of antidepressant side effects.
The Side Effect Profile of this compound in Human Trials
Clinical studies of this compound have consistently reported a favorable safety and tolerability profile. A key finding across multiple Phase II trials is that the incidence of side effects with Nemifitide was comparable to that of placebo.[1][2] This suggests a low burden of treatment-emergent adverse events.
Key Characteristics of Nemifitide's Tolerability:
-
Generally Mild Adverse Events: The most frequently observed adverse reactions were characterized as relatively mild.
-
No Serious Drug-Related Adverse Events: Human trials have not reported any drug-related serious adverse events.
-
High Tolerability: Withdrawals from clinical studies were primarily attributed to a lack of efficacy rather than a lack of tolerability, underscoring that the side effects were generally manageable for patients.
-
Injection Site Reactions: As this compound is administered via subcutaneous injection, transient skin reactions at the injection site have been noted as a drug-related side effect.
The most commonly reported mild adverse reactions associated with this compound in human trials include:
-
Headache
-
Dizziness
-
Somnolence (drowsiness)
-
Diarrhea
-
Heartburn
-
Thirst
-
Palpitation
-
Facial flushing
-
Pain at the injection site
It is important to note that while these side effects have been identified, specific incidence rates (i.e., the percentage of trial participants experiencing each side effect) have not been consistently reported in the publicly available clinical trial literature. This limits a direct quantitative comparison with other antidepressants where such data is more readily available.
A Comparative Analysis: this compound versus Other Antidepressant Classes
To fully appreciate the tolerability profile of this compound, it is essential to compare it with the known side effects of other major antidepressant classes. The following sections provide an overview of the characteristic adverse events associated with Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), Monoamine Oxidase Inhibitors (MAOIs), and Atypical Antidepressants.
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
SSRIs and SNRIs are among the most commonly prescribed antidepressants due to their generally improved side effect profile compared to older agents. However, they are still associated with a range of adverse events.
| Common Side Effects of SSRIs & SNRIs | Typical Incidence Rate |
| Nausea | 15-25% |
| Headache | 10-20% |
| Insomnia | 10-20% |
| Drowsiness/Somnolence | 10-20% |
| Dizziness | 10-15% |
| Sexual Dysfunction | 30-70% |
| Weight Gain | Varies by agent |
Note: Incidence rates are approximate and can vary depending on the specific medication, dosage, and patient population.
Compared to SSRIs and SNRIs, this compound appears to have a more benign side effect profile, particularly concerning sexual dysfunction and significant weight gain, which are common reasons for discontinuation of SSRI/SNRI therapy.
Tricyclic Antidepressants (TCAs)
TCAs are an older class of antidepressants that are now typically reserved for treatment-resistant depression due to their more significant side effect burden.
| Common Side Effects of TCAs |
| Dry Mouth |
| Blurred Vision |
| Constipation |
| Urinary Retention |
| Drowsiness |
| Dizziness |
| Weight Gain |
| Orthostatic Hypotension |
| Cardiac Arrhythmias |
The anticholinergic effects of TCAs (dry mouth, blurred vision, constipation, urinary retention) are particularly prominent and can be challenging for patients. This compound's reported side effects do not include these significant anticholinergic effects.
Monoamine Oxidase Inhibitors (MAOIs)
MAOIs are another older class of antidepressants that are highly effective but are used less frequently due to the need for dietary restrictions and the risk of serious drug interactions.
Key Safety Concerns with MAOIs:
-
Hypertensive Crisis: Can occur when MAOIs are taken with foods high in tyramine (e.g., aged cheeses, cured meats).
-
Serotonin Syndrome: A potentially life-threatening condition that can occur when MAOIs are combined with other serotonergic medications.
-
Other Side Effects: Insomnia, dizziness, orthostatic hypotension, and weight gain.
The safety profile of this compound is markedly different, with no known dietary restrictions or risk of hypertensive crisis or serotonin syndrome.
Atypical Antidepressants
This is a heterogeneous group of medications with varied mechanisms of action and side effect profiles.
| Atypical Antidepressant | Common Side Effects |
| Bupropion | Insomnia, agitation, dry mouth, headache |
| Mirtazapine | Drowsiness, increased appetite, weight gain |
| Trazodone | Drowsiness, dizziness, priapism (rare) |
While some of the side effects of atypical antidepressants, such as drowsiness and dizziness, overlap with those reported for Nemifitide, the overall profile of Nemifitide appears to be milder.
Methodologies for Assessing Adverse Events in Clinical Trials
The evaluation of a drug's safety and tolerability in clinical trials is a systematic process. The following workflow illustrates the typical methodology for collecting and analyzing adverse event data.
Caption: Workflow for Adverse Event Assessment in Clinical Trials.
Causality Behind Experimental Choices:
-
Placebo Control: The inclusion of a placebo group is critical to distinguish between adverse events caused by the investigational drug and those that occur due to the underlying condition, other factors, or simply by chance. The finding that Nemifitide's side effect incidence was comparable to placebo is a strong indicator of its good tolerability.
-
Systematic Monitoring: Regular monitoring of vital signs and laboratory parameters allows for the objective detection of potential safety signals that may not be spontaneously reported by patients.
-
Standardized Reporting: The use of standardized terminology and severity grading for adverse events (e.g., MedDRA and CTCAE) ensures consistency in data collection across different clinical trial sites and studies, facilitating meaningful analysis.
Conclusion: A Promising but Incompletely Quantified Profile
The available evidence from human clinical trials strongly suggests that this compound possesses a very favorable side effect profile, particularly when compared to established antidepressant medications. The adverse events reported are generally mild, transient, and comparable in frequency to placebo. The absence of serious drug-related adverse events and the low dropout rate due to tolerability issues in clinical trials are significant findings.
However, the lack of publicly available quantitative data on the incidence of specific side effects is a notable limitation. For a more definitive comparative assessment, future publications or regulatory submissions would need to provide this level of detail.
For researchers and drug development professionals, the story of this compound underscores the potential of novel peptide-based therapeutics to offer improved tolerability in the treatment of major depressive disorder. Its safety profile serves as a valuable benchmark in the ongoing quest for antidepressants that are not only effective but also well-tolerated by patients.
References
-
Feighner, J. P., Sverdlov, L., Nicolau, G., Abajian, H. B., Hlavka, J., Freed, J. S., & Tonelli Jr, G. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 207–213. [Link]
-
Montgomery, S. A., Feighner, J. P., Sverdlov, L., Nicolau, G., & Tonelli, G. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. International Journal of Neuropsychopharmacology, 8(4), 521–530. [Link]
-
Feighner, J. P., Nicolau, G., Sverdlov, L., Abajian, H., & Tonelli, G. (2003). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. The Journal of clinical psychiatry, 64(3), 324–331. [Link]
-
BioWorld. (2002). Potential use of nemifitide in the treatment of severe depression. BioWorld Today, 13(131), 1-2. [Link]
-
Wikipedia. (n.d.). Nemifitide. In Wikipedia. Retrieved January 2, 2024, from [Link]
-
Overstreet, D. H., Hlavka, J., Feighner, J. P., Nicolau, G., & Freed, J. S. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(3), 303–309. [Link]
-
Cascade, E., Kalali, A. H., & Kennedy, S. H. (2009). Real-world data on SSRI antidepressant side effects. Psychiatry (Edgmont), 6(2), 16–18. [Link]
-
Mayo Clinic. (2022, October 8). Tricyclic antidepressants and tetracyclic antidepressants. [Link]
-
Mayo Clinic. (2022, October 8). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Feighner, J. P., et al. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 207-13. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Nemifitide Acetate
As researchers dedicated to advancing drug development, our responsibility extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of investigational compounds like Nemifitide acetate is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This compound is a synthetic pentapeptide antidepressant developed for research purposes.[1][2] Given its biological activity, preventing its release into the environment through meticulous disposal protocols is paramount.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. The procedures outlined are rooted in established principles of peptide and pharmaceutical waste management, ensuring a self-validating system that protects both laboratory personnel and the environment.
Foundational Principles of Peptide Waste Management
Understanding the causality behind disposal protocols is essential for fostering a culture of safety. Peptides are biologically active molecules; even those with known safety profiles in clinical trials, like Nemifitide, must be handled as potentially potent compounds in a research setting.[2] Improper disposal, such as discarding down drains or in regular trash, can introduce these active molecules into aquatic ecosystems and the wider environment, with unforeseen consequences.[3][4][5] Therefore, all waste streams containing this compound must be treated as regulated chemical waste.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, a thorough risk assessment is necessary. The primary risks associated with peptide handling, particularly in powdered form, are inhalation and dermal/eye contact.[4][5]
Essential PPE includes:
-
Nitrile Gloves: Serve as the primary barrier against skin contact. They should be changed immediately if contamination is suspected.[5]
-
Safety Goggles: Mandatory to protect against accidental splashes of solutions or contact with airborne powder.[5]
-
Laboratory Coat: Protects skin and personal clothing from contamination.[5]
-
Respiratory Protection: When handling lyophilized this compound powder, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[5]
Step-by-Step Disposal Protocols
The cornerstone of proper disposal is waste segregation. Never mix different categories of chemical waste.[4] All disposal actions must comply with your institution's Environmental Health & Safety (EHS) department guidelines and local, state, and federal regulations.[5]
Protocol 1: Unused or Expired this compound (Bulk Powder or Solutions)
-
Do Not Neutralize: Do not attempt to chemically neutralize the peptide unless it is part of a specific, validated EHS protocol.
-
Containerize:
-
Solids: Place the original vial containing the solid peptide into a larger, sealable container. Affix a hazardous waste label.
-
Solutions: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6] Distinguish between aqueous and organic solvent waste streams.[4]
-
-
Labeling: Label the container clearly as "Hazardous Waste" and list all contents, including this compound and any solvents, with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Pickup: Arrange for disposal through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[5]
Protocol 2: Contaminated Labware (Vials, Pipette Tips, Tubes)
-
Segregation: All disposable labware that has come into direct contact with this compound is considered solid chemical waste.
-
Collection: Place these items into a designated hazardous waste container lined with a durable plastic bag. This container must be separate from regular trash and biohazardous waste.
-
Avoid Sharps: Do not dispose of needles or other sharps in this container. Sharps must go into a dedicated sharps container that is also treated as hazardous chemical waste.
-
Labeling and Disposal: Once full, seal the container, label it as hazardous waste with a description of its contents (e.g., "Solid lab waste contaminated with this compound"), and arrange for EHS pickup.
Protocol 3: Contaminated Personal Protective Equipment (PPE)
-
Collection: Gloves, disposable lab coat sleeves, and any other heavily contaminated PPE should be collected in the same designated solid hazardous waste container as the contaminated labware.
-
Routine Disposal: Lightly contaminated PPE can often be disposed of according to standard laboratory procedures, but consult your EHS department for specific guidance. When in doubt, treat it as contaminated waste.
Protocol 4: Empty Stock Vials
-
Definition of Empty: A container that held a hazardous chemical is considered "empty" if all contents have been removed by normal means (e.g., scraping, pouring) and no more than a minimal residue remains.[7]
-
Decontamination: If feasible, rinse the empty vial three times with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 1).
-
Label Defacement: Completely obliterate or remove the original label to prevent confusion.[7]
-
Final Disposal: Once rinsed and defaced, the empty vial can typically be disposed of in a regular laboratory glassware disposal box.[7]
Decontamination of Reusable Equipment
For non-disposable items like glassware, stir bars, or spatulas, a validated decontamination procedure is critical before they are returned to general use.
Decontamination Solution Protocols
| Agent | Concentration & Preparation | Application | Key Considerations |
| Enzymatic Detergent | 1% (m/v) in water, or as per manufacturer's instructions.[8] | Initial cleaning step. Soak or scrub items to break down the peptide. | Highly effective for initial removal of biological residues.[8] |
| Sodium Hypochlorite | 1:10 dilution of household bleach (~0.6% final concentration).[9] | Secondary disinfection/deactivation. Soak for a minimum of 10 minutes. | Corrosive to metals; rinse metallic surfaces thoroughly with water after treatment.[9] |
| 70% Ethanol | 70% ethanol in water. | Final rinse for surfaces and equipment. | Effective for general surface sanitation but less effective for deactivating peptides compared to bleach. |
Experimental Protocol: Equipment Decontamination
-
Pre-clean: Physically remove any visible residue.
-
Enzymatic Wash: Submerge the equipment in a 1% enzymatic detergent solution and sonicate for 15-30 minutes, or soak for at least one hour.[8]
-
Rinse: Thoroughly rinse the equipment with deionized water.
-
Oxidative Deactivation: Submerge the equipment in a freshly prepared 1:10 bleach solution for a contact time of at least 10 minutes.[9]
-
Final Rinse: Rinse the equipment thoroughly with deionized water to remove all traces of bleach. For metal items, this step is critical to prevent corrosion.[9]
-
Dry: Allow equipment to air dry or use a laboratory oven.
The Regulatory Landscape: A Commitment to Compliance
In the United States, the disposal of laboratory chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] Laboratories are classified as hazardous waste generators, and as such, are legally required to follow strict protocols for waste accumulation, labeling, and disposal.[12] Your institution's EHS department is your primary resource for navigating these regulations and ensuring full compliance.[5]
This compound Disposal Workflow
The following diagram provides a visual decision-making pathway for the proper segregation and disposal of waste streams generated during research with this compound.
Caption: Fig 1. Decision pathway for this compound waste.
References
-
Empower Pharmacy. Tirzepatide / Niacinamide Injection. Retrieved from [Link]
-
Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
SB-PEPTIDE. Peptide decontamination guidelines. Retrieved from [Link]
-
Wikipedia. Nemifitide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
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precisionFDA. NEMIFITIDE. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
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Central Michigan University. Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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MedPro Disposal. (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Retrieved from [Link]
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Pharmaceutical Online. (2025, February 11). Different Clean Room Regulations For Peptides. YouTube. Retrieved from [Link]
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A Guide to the Safe Handling of Nemifitide Acetate: Personal Protective Equipment and Disposal
Prepared by a Senior Application Scientist
Foundational Principles of Safe Handling
The primary routes of exposure to a chemical like Nemifitide acetate in a laboratory setting are inhalation, dermal contact, and accidental ingestion. Our safety protocols are designed to mitigate these risks at every stage of the experimental workflow. The core principle is to establish multiple barriers of protection, with Personal Protective Equipment (PPE) being the final and most direct barrier for the researcher.
Engineering Controls: The First Line of Defense
Before considering PPE, it is crucial to utilize engineering controls to minimize exposure. For a powdered substance like this compound, a certified chemical fume hood is mandatory for all weighing and reconstitution procedures. The fume hood contains airborne particles, preventing their inhalation and contamination of the laboratory environment.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures being performed. The following table provides a summary of recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or goggles | Powder-free nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | N95 or higher-rated respirator (within a fume hood) |
| Reconstitution (Liquid) | Safety glasses with side shields or goggles | Powder-free nitrile gloves | Fully-buttoned lab coat | Not required if performed in a fume hood |
| Cell Culture/In Vitro Assays | Safety glasses with side shields | Powder-free nitrile gloves | Fully-buttoned lab coat | Not required |
| Animal Handling and Dosing | Safety glasses with side shields or goggles | Powder-free nitrile gloves | Fully-buttoned lab coat | As required by institutional animal care guidelines |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses with side shields | Powder-free nitrile gloves | Fully-buttoned lab coat | Not required |
Detailed PPE Specifications
-
Eye Protection : Safety glasses with side shields are the minimum requirement for all procedures. In situations with a higher risk of splashes, such as spill cleanup, chemical splash goggles that form a seal around the eyes are necessary.
-
Hand Protection : Powder-free nitrile gloves are recommended to prevent potential allergic reactions to latex and to avoid contamination of experiments with glove powder. For handling the powdered form of this compound, double-gloving provides an additional layer of protection against tears and contamination. In the event of a spill, more robust, chemical-resistant gloves like butyl rubber may be required. Gloves should be changed immediately if they become contaminated.
-
Body Protection : A clean, fully-buttoned lab coat should be worn at all times in the laboratory. For large-scale operations or during spill cleanup, a chemical-resistant apron worn over the lab coat is advised.
-
Respiratory Protection : When handling powdered this compound outside of a certified fume hood, or if there is a risk of aerosolization, a properly fitted N95 or higher-rated respirator is essential. All work with the powdered form should ideally be conducted within a fume hood to minimize the need for respiratory protection.
Procedural Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and any liquid waste generated during experiments should be collected in a designated, sealed hazardous waste container. Do not dispose of this waste down the drain.
-
Sharps : Needles and syringes used for animal dosing must be disposed of in a designated sharps container.
All waste must be disposed of in accordance with institutional and local regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In the event of a spill, evacuate the area and alert your laboratory supervisor and EHS department. Only trained personnel with appropriate PPE should clean up the spill.
By adhering to these guidelines, researchers can safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
-
General Laboratory Safety . Centers for Disease Control and Prevention (CDC). [Link]
-
Hazard Communication - Personal Protective Equipment . Occupational Safety and Health Administration (OSHA). [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . The National Academies Press. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
